1-Fluoranthenol
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Derivative Research
Polycyclic aromatic hydrocarbons are a class of organic compounds that are byproducts of incomplete combustion of organic materials. pfigueiredo.org Their presence in the environment is a significant concern due to the carcinogenic and mutagenic properties of many of these compounds. ewg.org 1-Fluoranthenol, a hydroxylated derivative of fluoranthene (B47539), is a metabolite formed through biological processes acting upon the parent PAH. nih.gov The introduction of a hydroxyl group can alter the physicochemical properties of the parent PAH, potentially influencing its environmental fate, bioavailability, and toxicity. Research into hydroxylated PAHs (OH-PAHs) is crucial for understanding the complete toxicological profile of PAH contamination.
Significance and Research Imperatives for this compound Studies
The study of this compound is significant for several reasons. As a metabolite, its presence in biological and environmental samples can serve as a biomarker for exposure to fluoranthene. Understanding the formation and fate of this compound is essential for assessing the risks associated with fluoranthene pollution. Furthermore, the toxicological properties of this compound itself are of interest, as hydroxylation can sometimes lead to the formation of more reactive and toxic compounds than the parent PAH. The imperative for dedicated research into this compound stems from the need to fill the current void in our understanding of its specific role in the broader context of PAH-induced toxicity and environmental contamination.
Current State of Knowledge and Identified Research Gaps concerning this compound
The current body of scientific literature contains very limited direct research on this compound. Much of the available information is extrapolated from studies on its parent compound, fluoranthene, and other, more extensively studied hydroxylated PAHs.
Key Research Gaps Include:
Physicochemical Properties: Detailed experimental data on the melting point, boiling point, water solubility, and octanol-water partition coefficient of this compound are not readily available.
Synthesis: While general methods for the synthesis of hydroxyfluoranthenes have been developed, a standardized and widely adopted protocol specifically for this compound is not prominent in the literature. nih.govrsc.org
Chemical Reactions: Specific chemical reactions and the reactivity of this compound have not been extensively studied.
Environmental Occurrence: There is a significant lack of data on the concentrations of this compound in various environmental matrices such as air, water, and soil. health.state.mn.usnih.govnih.gov
Metabolic Pathways: While the microbial degradation of fluoranthene has been shown to proceed via dioxygenation at the C-1,2 position, which could lead to the formation of this compound, the specific enzymatic pathways in mammals are not well-elucidated. nih.govmdpi.com
Toxicology: Direct toxicological studies on this compound are scarce. Its potential carcinogenic, mutagenic, and endocrine-disrupting effects remain largely uninvestigated. ewg.orgnih.govhealth.state.mn.us
Structure
3D Structure
Properties
CAS No. |
10496-83-0 |
|---|---|
Molecular Formula |
C16H10O |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
fluoranthen-1-ol |
InChI |
InChI=1S/C16H10O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9,17H |
InChI Key |
CJQDARRYJRAZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)O |
Origin of Product |
United States |
Chemical and Physical Properties of 1 Fluoranthenol
Specific experimental data for the physicochemical properties of 1-Fluoranthenol are not widely published. However, based on the properties of the parent compound, fluoranthene (B47539), and general principles of organic chemistry, some estimations can be made. The introduction of a hydroxyl group is expected to increase the polarity and water solubility of the molecule compared to fluoranthene.
Table 1: Physicochemical Properties of Fluoranthene (for comparison)
| Property | Value |
| Molecular Formula | C₁₆H₁₀ |
| Molecular Weight | 202.25 g/mol |
| Melting Point | 111 °C |
| Boiling Point | 384 °C |
| Water Solubility | 0.26 mg/L |
Data for Fluoranthene is provided as a reference point due to the lack of specific data for this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Fluoranthenol
Vibrational Spectroscopy for Molecular Structure and Bonding
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. colorado.edu The spectrum of 1-Fluoranthenol is expected to be a composite of the features of a phenol (B47542) and a fluorinated polycyclic aromatic hydrocarbon.
Key expected absorption bands include:
O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3200-3500 cm⁻¹ due to the stretching of the hydroxyl (-OH) group. nist.gov The broadness of this peak is a result of intermolecular hydrogen bonding between molecules.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands typically above 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations will produce a series of sharp bands in the 1450-1650 cm⁻¹ region. mdpi.com The substitution on the ring will influence the exact position and intensity of these peaks compared to unsubstituted fluoranthene (B47539).
C-O Stretching: The stretching vibration of the C-O bond of the phenolic group is expected to produce a strong band in the 1200-1300 cm⁻¹ range.
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is predicted to be in the 1000-1250 cm⁻¹ region. researchgate.net Its exact position can help confirm the presence of fluorine on the aromatic ring.
Out-of-Plane C-H Bending: The region between 690-900 cm⁻¹ will contain bands from out-of-plane C-H bending, which are characteristic of the substitution pattern on the aromatic rings. mdpi.com
Table 1: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch (H-bonded) | Phenolic -OH | 3200 - 3500 | Strong, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |
| C=C Stretch | Aromatic Ring | 1450 - 1650 | Medium to Strong |
| C-O Stretch | Phenol | 1200 - 1300 | Strong |
| C-F Stretch | Fluoroaromatic | 1000 - 1250 | Strong |
| C-H Bend (out-of-plane) | Aromatic | 690 - 900 | Medium to Strong |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy detects the inelastic scattering of monochromatic light, providing complementary information to FTIR. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. chemicalbook.com For this compound, Raman spectroscopy would be effective in characterizing the polycyclic aromatic backbone.
Expected Raman signals for this compound would include:
Aromatic Ring Vibrations: Strong signals are expected in the 1300-1700 cm⁻¹ range, corresponding to the C=C stretching modes of the fused aromatic rings. These are often more intense in Raman than in FTIR for highly conjugated systems. spectroscopyonline.comuliege.be
Ring Breathing Modes: Symmetric "breathing" modes of the aromatic rings, which involve the entire ring system expanding and contracting, typically give rise to sharp and intense Raman bands.
C-H and C-F Vibrations: While C-F bonds can be observed, they are often weak in Raman spectra. Aromatic C-H stretching and bending modes will also be present.
Due to fluorescence interference, which is common in polycyclic aromatic compounds, obtaining high-quality Raman spectra can be challenging. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.
Proton (¹H) NMR Spectroscopic Investigations
The ¹H NMR spectrum of this compound would be complex, showing signals for nine distinct aromatic protons and one phenolic proton. The lack of symmetry in the molecule means each aromatic proton has a unique chemical environment.
Aromatic Region (δ 7.0-9.0 ppm): The nine aromatic protons will resonate in this region, with their exact chemical shifts determined by their position relative to the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. Protons on the same ring as the substituents will be most affected. The signals would exhibit complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons (³JHH coupling) and potentially longer-range coupling across the rigid ring system. chemicalbook.com
Phenolic Proton (δ 4-12 ppm): The chemical shift of the -OH proton is variable and depends on solvent, concentration, and temperature. orgchemboulder.com It typically appears as a broad singlet because of chemical exchange and the absence of coupling to other protons.
¹H-¹⁹F Coupling: The protons ortho and meta to the fluorine atom (H-2 and H-10b) are expected to show coupling to the ¹⁹F nucleus. This heteronuclear coupling (JHF) would further split their signals, providing definitive evidence for their proximity to the fluorine atom. lcms.cz
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum of this compound is expected to show 16 distinct signals, one for each carbon atom, as the molecule is asymmetric.
Aromatic Carbons (δ 110-160 ppm): Most of the carbon signals will appear in this range.
C-1 (Bearing -F): This carbon will exhibit a large chemical shift and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF). The chemical shift is expected to be significantly downfield, likely in the range of δ 155-165 ppm, due to the high electronegativity of fluorine. acs.orgdocbrown.info
C-2 (Bearing -OH): The carbon attached to the hydroxyl group is also expected to be significantly deshielded, with a predicted chemical shift in the δ 150-160 ppm range. docbrown.info
Other Carbons: The remaining carbon signals will be influenced by their proximity to the substituents and their position within the fused ring system. Carbons ortho and meta to the fluorine atom will also show smaller C-F coupling constants (²JCF, ³JCF).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) and C-F Couplings for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected C-F Coupling (JCF) |
| C-1 | 155 - 165 | Large ¹J coupling (doublet) |
| C-2 | 150 - 160 | Small ³J coupling |
| Other Aromatic C | 110 - 145 | Small ²J, ³J, or ⁴J couplings possible |
Fluorine (¹⁹F) NMR for Elucidating Fluorine Environment
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. wikipedia.org Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would consist of one signal.
Chemical Shift: For a fluorine atom attached to an aromatic ring, the chemical shift is typically in the range of δ -100 to -140 ppm relative to a CFCl₃ standard. colorado.eduwikipedia.org The precise shift provides information about the electronic environment of the C-F bond.
Coupling: This single signal would be split into a multiplet due to coupling with nearby protons, primarily the ortho protons H-2 and H-10b (³JHF). This coupling pattern confirms the connectivity around the fluorine atom. lcms.cz The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence and position of fluorine in the molecule. wikipedia.org
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the precise connectivity of atoms within the this compound molecule. rsc.orgresearchgate.net Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that map out the entire molecular framework.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would reveal correlations between neighboring aromatic protons, allowing for the assignment of protons within the same ring system. For example, the proton at position 2 (H-2) would show a correlation to the proton at position 3 (H-3).
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu Each protonated carbon in the this compound structure would produce a cross-peak in the HSQC spectrum, definitively linking specific ¹H signals to their corresponding ¹³C signals. This is crucial for assigning the carbon skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is vital for establishing long-range connectivity, as it detects correlations between protons and carbons over two to four bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons and for confirming the position of substituents. In the case of this compound, a key HMBC correlation would be observed between the hydroxyl proton (-OH) and the carbons at the C-1, C-2, and C-10b positions, unequivocally confirming the placement of the hydroxyl group at the C-1 position.
| Technique | Correlating Nuclei | Information Gained | Key Expected Correlations |
|---|---|---|---|
| COSY | ¹H – ¹H | Identifies adjacent protons (2-3 bonds) | H-2 ↔ H-3; H-4 ↔ H-5; H-7 ↔ H-8; H-8 ↔ H-9 |
| HSQC | ¹H – ¹³C | Identifies directly bonded C-H pairs (1 bond) | H-2 → C-2; H-3 → C-3; H-4 → C-4, etc. |
| HMBC | ¹H – ¹³C | Identifies long-range C-H couplings (2-4 bonds) | -OH → C-1, C-2, C-10b; H-9 → C-7, C-10a |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful tool used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. uci.edu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. bioanalysis-zone.comsavemyexams.com This precision allows for the determination of the exact elemental formula of a compound. For this compound, HRMS would distinguish its molecular formula (C₁₆H₁₀O) from other potential structures with the same nominal mass, thereby confirming its elemental composition. bioanalysis-zone.comnih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀O |
| Nominal Mass | 218 amu |
| Calculated Exact Mass | 218.0732 u |
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgwikipedia.org This process, often involving collision-induced dissociation (CID), provides detailed structural information. wikipedia.orgnih.gov For this compound (molecular ion [M]⁺• at m/z 218), the fragmentation would be characteristic of a hydroxylated PAH. The stable aromatic system would lead to specific neutral losses. A primary fragmentation pathway for phenols is the loss of a carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 190. Another expected fragmentation is the loss of a formyl radical (CHO•), leading to an ion at m/z 189.
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Fragment Identity |
|---|---|---|---|
| 218 | CO | 190 | [C₁₅H₁₀]⁺• |
| 218 | CHO• | 189 | [C₁₅H₉]⁺ |
| 190 | C₂H₂ | 164 | [C₁₃H₈]⁺• |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This technique is highly effective for the analysis of volatile and semi-volatile compounds like phenols and PAHs. wikipedia.orgnih.gov In a typical GC-MS analysis, this compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column. Upon elution, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and a mass spectrum is generated. This spectrum provides the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern that serves as a chemical fingerprint for identification. tesisenred.net
Electronic Spectroscopy for Electronic Transitions and Molecular Orbitals
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. aidic.it
The extended conjugated π-system of the fluoranthene core makes this compound a strong chromophore, meaning it absorbs light intensely in the ultraviolet region. jasco-global.com The absorption of UV energy promotes electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π) orbitals. The primary electronic transitions observed for PAHs are π → π transitions.
The presence of the hydroxyl (-OH) group, an auxochrome, on the fluoranthene ring system influences the UV-Vis spectrum. The lone pair of electrons on the oxygen atom can interact with the π-system of the aromatic rings, typically resulting in a shift of the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and an increase in absorption intensity (a hyperchromic effect) compared to the parent fluoranthene molecule. UV-Vis spectra of fluoranthene metabolites, including hydroxylated derivatives, have been reported to show these characteristic shifts. researchgate.net
| Compound | Key Absorption Bands (λmax) | Associated Electronic Transition |
|---|---|---|
| Fluoranthene (parent compound) | ~236, 287, 340, 357 nm | π → π |
| This compound | Expected bathochromic shifts from parent compound values | π → π and n → π* |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a critical tool for investigating the photophysical properties of polycyclic aromatic hydrocarbons (PAHs) like this compound. The emission characteristics are highly sensitive to the molecular structure, substituents, and the surrounding environment. For fluoranthenol derivatives, the introduction of hydroxyl (-OH) and fluorine (-F) groups onto the aromatic core is expected to significantly modulate the electronic and photophysical behavior compared to the parent hydrocarbon.
The photophysical properties of related functionalized phenanthrenes and other PAHs have been studied, providing insight into the expected behavior of this compound. academie-sciences.fr Generally, these compounds exhibit strong absorption in the UV region and emit light in the violet-blue part of the spectrum. researchgate.net The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are key parameters. For instance, some contorted PAHs exhibit moderate-to-good fluorescence quantum yields despite nonplanar conformations. nih.gov The emission properties are often solvent-dependent, a phenomenon known as solvatochromism, where the emission wavelength shifts with solvent polarity. researchgate.netrsc.org
In the case of this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom can lead to interesting intramolecular charge transfer (ICT) characteristics. Time-resolved fluorescence spectroscopy can elucidate the dynamics of the excited state, including processes like excited-state intramolecular proton transfer (ESIPT), which is common in hydroxyl-substituted aromatic compounds. unige.ch
Table 1: Representative Photophysical Properties of Functionalized PAHs This table presents data for analogous compounds to illustrate the expected range of properties for this compound, as direct experimental data is not available.
| Compound/Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) | Source |
| Angular marquette.eduPhenylene | ~435 | ~455 | 0.07 | 20 | d-nb.info |
| Distorted Nanographenes | ~546 | ~650 | - | up to 14.5 | rsc.org |
| Silicon Phthalocyanine Derivative | 681 | ~690 | 0.31 | - | scirp.org |
| Biphenylene | ~360 | ~370 | < 0.001 | - | d-nb.info |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. anton-paar.comforcetechnology.com For this compound, obtaining single crystals of suitable quality would allow for a precise structural elucidation through single-crystal XRD (SCXRD). anton-paar.com This technique provides accurate coordinates of each atom (excluding hydrogen, which is typically calculated) in the unit cell, enabling the determination of bond lengths, bond angles, and torsion angles.
Table 2: Example Crystallographic Data for a Functionalized Thiosemicarbazone Ligand This table shows representative data for a complex organic molecule to illustrate the type of information obtained from an XRD study, as specific data for this compound is not available.
| Parameter | Value | Source |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | mdpi.com |
| a (Å) | 10.5193(3) | mdpi.com |
| b (Å) | 10.9333(3) | mdpi.com |
| c (Å) | 13.0118(4) | mdpi.com |
| β (°) | 108.619(1) | mdpi.com |
| Volume (ų) | 1418.33(7) | mdpi.com |
| Z (molecules/unit cell) | 4 | mdpi.com |
| Final R indices [I > 2σ(I)] | R₁ = 0.0302, wR₂ = 0.0712 | mdpi.com |
Surface-Sensitive Spectroscopies for Interfacial Studies
The study of surfaces and interfaces is paramount for understanding how a material interacts with its environment or with other materials in a layered device. Surface-sensitive spectroscopies provide chemical and morphological information about the outermost few nanometers of a material. carleton.edu
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and the chemical states of those elements on a material's surface (typically the top 3-10 nm). measurlabs.comwikipedia.org The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification (except for H and He). wikipedia.org
For this compound (C₁₆H₉FO), an XPS survey scan would confirm the presence of Carbon, Oxygen, and Fluorine. High-resolution scans of the C 1s, O 1s, and F 1s regions would provide information about the chemical environment. The C 1s spectrum would be complex, with distinct peaks corresponding to carbon atoms in different bonding states: C-C/C-H in the aromatic ring, C-O from the hydroxyl group, and C-F from the fluorine substituent. The binding energy for C-F is characteristically higher than for C-C or C-O due to the high electronegativity of fluorine. Similarly, the O 1s peak would confirm the presence of the hydroxyl group, and the F 1s peak would correspond to the organofluorine bond. carleton.eduunimi.it
Table 3: Expected Core-Level Binding Energies for this compound in XPS This table presents expected binding energy ranges based on typical values for organic functional groups.
| Element | Core Level | Chemical State | Expected Binding Energy (eV) |
| Carbon | C 1s | C-C, C-H | ~284.8 |
| Carbon | C 1s | C-O | ~286.5 |
| Carbon | C 1s | C-F | ~288-289 |
| Oxygen | O 1s | C-O-H | ~533.2 |
| Fluorine | F 1s | C-F | ~687-688 |
Advanced Microscopy Techniques (e.g., SEM-EDX, AFM) for Morphology and Elemental Mapping
Advanced microscopy techniques are essential for visualizing the surface morphology and elemental distribution of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface topography with excellent depth of field. surfacesciencewestern.com For this compound, SEM could be used to study the morphology of its crystalline form, thin films, or aggregates, revealing details about crystal habits, grain sizes, and surface texture. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with SEM. 6-napse.com The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector analyzes these X-rays to identify the elements present and their relative abundance. scispace.com An SEM-EDX analysis of this compound would allow for elemental mapping, creating images that show the spatial distribution of Carbon, Oxygen, and Fluorine across the sample surface, which is particularly useful for assessing the homogeneity of films or composites. researchgate.netresearchgate.net
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional surface profiles at extremely high resolution, down to the nanometer scale. wikipedia.orgnist.gov An AFM operates by scanning a sharp tip at the end of a flexible cantilever over the sample surface. wikipedia.org It can be used to image the topography of this compound thin films or single crystals with sub-nanometer resolution, revealing details about surface roughness, step edges, and the presence of defects. bdu.ac.in
Table 4: Information Provided by Advanced Microscopy Techniques for this compound
| Technique | Primary Information | Resolution | Application for this compound | Source |
| SEM | Surface Topography/Morphology | ~1 nm | Imaging of crystal shapes, film texture, and porosity. | surfacesciencewestern.com6-napse.com |
| EDX | Elemental Composition & Mapping | ~1 µm | Verifying elemental distribution (C, O, F) on the surface. | scispace.com |
| AFM | 3D Topography, Surface Roughness | < 1 nm (lateral), ~0.1 nm (vertical) | High-resolution imaging of molecular layers, surface defects, and step heights. | wikipedia.orgnist.gov |
Quantum Chemical Studies on Electronic Structure and Energetics
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. rsc.org These studies form the foundation for understanding the intrinsic properties of this compound.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. kallipos.gr For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine a wide range of molecular properties. imist.maijsrst.com
Table 1: Example of Molecular Properties Calculable for this compound using DFT
| Property | Expected Significance |
|---|---|
| Total Energy | Indicates the stability of the molecule at 0 Kelvin. |
| Dipole Moment (Debye) | Quantifies the polarity arising from the -OH and -F groups. imist.ma |
| Polarizability (α) | Measures the molecule's response to electric fields, relevant for non-linear optical properties. ijsrst.com |
| Mulliken Atomic Charges | Provides insight into the charge distribution and identifies potential sites for electrophilic or nucleophilic attack. wu.ac.th |
Note: This table is illustrative of the types of data generated from DFT calculations; specific values for this compound are not available in the cited literature.
Ab initio methods are quantum chemistry methods that rely on first principles without the inclusion of experimental data or empirical parameters, distinguishing them from semi-empirical methods. iastate.edu High-level ab initio methods, such as Coupled Cluster (CC) theory or composite methods like the Gaussian-n (Gn) theories (e.g., G3, G4), are the gold standard for predicting accurate thermochemical data. researchgate.netnih.gov
Furthermore, ab initio calculations are used to predict spectroscopic properties. For instance, time-dependent DFT (TD-DFT) can predict UV-visible absorption spectra, while calculations of vibrational frequencies are essential for interpreting experimental FT-IR and Raman spectra. ijsrst.com
Table 2: Example of Thermochemical Data Predictable for this compound using High-Level Ab Initio Methods
| Thermochemical Property | Definition |
|---|---|
| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. nist.gov |
| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy for the formation of the compound, indicating spontaneity. researchgate.net |
| Entropy (S°) | A measure of the molecular disorder or randomness. |
| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree. ijsrst.com |
Note: This table illustrates the type of high-accuracy thermochemical data that can be generated. Specific values for this compound require dedicated computational studies.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. libretexts.org For a molecule like this compound, which has a rotatable hydroxyl group, exploring the conformational landscape is important. The orientation of the hydroxyl hydrogen relative to the fluoranthene ring can influence the molecule's properties.
A Potential Energy Surface (PES) is a multi-dimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. kallipos.gr By scanning the PES, computational chemists can identify all stable conformers (energy minima) and the transition states (saddle points) that connect them. upenn.edu This analysis reveals the relative populations of different conformers at a given temperature and the energy barriers to rotation. For fluorinated molecules, stereoelectronic effects, such as the gauche effect observed in fluorinated pyrrolidines and 1,2-difluoroethane, can lead to non-intuitive conformational preferences that can be uncovered through PES analysis. nih.govyoutube.com
Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energies and shapes of these orbitals are critical for understanding a molecule's reactivity.
For this compound, the HOMO energy indicates its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). malayajournal.org The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. malayajournal.org DFT calculations are commonly used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. imist.mawu.ac.th
Table 3: Example of FMO-Based Reactivity Descriptors for this compound
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Related to the ionization potential; higher energy indicates stronger electron-donating ability. imist.ma |
| LUMO Energy (ELUMO) | - | Related to the electron affinity; lower energy indicates stronger electron-accepting ability. imist.ma |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. malayajournal.org |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. imist.ma |
Note: This table shows key descriptors derived from FMO theory. Their values would be determined through quantum chemical calculations.
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a "movie" of molecular behavior, offering insights into dynamic processes that are inaccessible through static quantum chemical calculations.
Simulating this compound in a solvent, such as water, is essential for understanding its behavior in a realistic chemical or biological environment. rsc.org In these simulations, a single this compound molecule is placed in a box filled with explicit solvent molecules (e.g., TIP3P-F water models). chemrxiv.org The system's evolution is then tracked over nanoseconds or microseconds.
These simulations can reveal crucial information about solvation, such as the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules. mdpi.com They can also show how the fluoranthene backbone interacts with the solvent and can be used to calculate properties like the radial distribution function (RDF), which describes the probability of finding solvent molecules at a certain distance from the solute. jafmonline.net Such studies are critical for understanding solubility and how the solvent environment might influence the molecule's conformation and reactivity. nih.gov
Investigation of Intermolecular Interactions
The study of intermolecular interactions is fundamental to understanding the physical properties and condensed-phase behavior of molecules like this compound. coe.edu These non-covalent forces, which include van der Waals forces (specifically London dispersion forces), dipole-dipole interactions, and potentially hydrogen bonding, dictate how molecules arrange themselves in solids and liquids. wordpress.com
Quantum chemical calculations, such as Density Functional Theory (DFT) with dispersion corrections (DFT-D), are commonly employed to model these interactions. wordpress.com By calculating the binding energy of molecular dimers or clusters, the strength of these interactions can be quantified. researchgate.net For instance, a computational study on anthanthrene (B94379) dimers, a related PAH, calculated the binding energy as a function of intermolecular distance to understand packing behaviors. researchgate.net Although specific computational studies on the intermolecular interactions of this compound were not identified in the searched literature, the theoretical framework exists to perform such investigations.
Table 1: Illustrative Example of Calculated Intermolecular Interaction Energies for a Hypothetical this compound Dimer
| Interaction Type | Computational Method | Basis Set | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Dispersion | DFT-D3 | def2-TZVP | -15.0 |
| Electrostatic (Dipole-Dipole) | DFT | def2-TZVP | -5.2 |
| Hydrogen Bonding | DFT | def2-TZVP | -3.5 |
| Total Interaction Energy | DFT-D3 | def2-TZVP | -23.7 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Computational Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing insights that complement experimental data. tandfonline.commdpi.com
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ijaemr.com DFT calculations are a standard and effective method for predicting the vibrational frequencies and intensities of molecules like this compound. ijaemr.comnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which, when diagonalized, yields the frequencies of the normal modes of vibration. scifiniti.com
For a molecule like this compound, characteristic vibrational modes would include O-H stretching, C-F stretching, C-H stretching, and various ring stretching and bending modes. ijaemr.com Comparing the calculated spectrum with an experimental one can aid in the assignment of spectral bands to specific molecular motions. scifiniti.commdpi.com While no specific vibrational analysis of this compound was found, studies on similar molecules like phenol and 1-bromo-4-fluoronaphthalene (B1202307) demonstrate the accuracy of DFT methods for this purpose. ijaemr.comnih.gov
Table 2: Illustrative Example of Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP/6-311+G**) | Predicted IR Intensity (km/mol) | Description |
|---|---|---|---|
| ν(O-H) | 3650 | High | Hydroxyl group stretch |
| ν(C-H) | 3100-3000 | Medium | Aromatic C-H stretch |
| ν(C=C) | 1650-1450 | Medium-High | Aromatic ring stretch |
| δ(O-H) | 1350 | Medium | In-plane hydroxyl bend |
| ν(C-O) | 1250 | High | C-O stretch |
| ν(C-F) | 1100 | High | C-F stretch |
Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules. researchgate.netrespectprogram.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.com
For this compound, the electronic spectrum would be characterized by π-π* transitions within the polycyclic aromatic system. The positions of the absorption and emission maxima are influenced by the substituents. The hydroxyl and fluoro groups can cause shifts in the spectral bands compared to the parent fluoranthene molecule. By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, providing a theoretical fluorescence spectrum. researchgate.net Studies on other fluorinated PAHs have successfully used TD-DFT to predict their photophysical properties. mdpi.com
Table 3: Illustrative Example of Predicted Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.20 | 387 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 3.55 | 349 | 0.40 | HOMO-1 → LUMO |
| S₀ → S₃ | 3.90 | 318 | 0.05 | HOMO → LUMO+1 |
Note: This table presents hypothetical TD-DFT results for this compound for illustrative purposes.
Reaction Pathway and Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and structures of intermediates and transition states that are often difficult to study experimentally. researchgate.netdergipark.org.tr
Transition State Theory (TST) is a cornerstone of reaction kinetics, providing a framework for understanding reaction rates. solubilityofthings.comnumberanalytics.comwikipedia.org It postulates that a reaction proceeds from reactants to products through a high-energy species known as the activated complex or transition state, which represents a saddle point on the potential energy surface. wikipedia.orglibretexts.org
Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. libretexts.org The reaction coordinate is the minimum energy path connecting reactants and products through the transition state. libretexts.org Analyzing the vibrational frequencies at the transition state geometry confirms its identity, as it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. dergipark.org.tr While no specific reaction mechanisms for this compound have been computationally studied in the provided results, this approach could be applied to investigate, for example, its synthesis or degradation pathways.
Building upon the insights from Transition State Theory, computational methods can be used for kinetic modeling and the prediction of reaction rate constants. earthwormexpress.com The rate constant (k) can be calculated using the Eyring equation, which incorporates the Gibbs free energy of activation obtained from computational chemistry. wikipedia.org
Kinetic modeling involves simulating the concentrations of reactants, intermediates, and products over time using a set of coupled differential equations based on the proposed reaction mechanism and the calculated rate constants for each elementary step. earthwormexpress.comnih.govnih.gov This allows for a detailed understanding of the reaction dynamics and can help identify the rate-determining step. dergipark.org.tr Advanced kinetic modeling software can use these computationally derived parameters to predict reaction outcomes under various conditions. osti.govmdpi.com Although no kinetic models for reactions involving this compound were found, the computational framework for such studies is well-established. nih.govosti.gov
Analytical Methodologies for 1 Fluoranthenol
Specific analytical methods validated for the routine quantification of 1-Fluoranthenol are not widely established. However, methods developed for the analysis of other hydroxylated PAHs are applicable.
Table 2: Potential Analytical Techniques for this compound
| Technique | Description |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | A common and sensitive method for the analysis of fluorescent compounds like OH-PAHs. Separation is achieved on a C18 column with a gradient elution, followed by detection at specific excitation and emission wavelengths. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Derivatization may be required to increase the volatility of the hydroxyl group. |
These methods are generally employed for the analysis of OH-PAHs in various matrices, including environmental and biological samples, and would likely be suitable for this compound. eurofins.comnih.govthermofisher.com
Chemical Reactivity and Mechanistic Studies of 1 Fluoranthenol
Electrophilic and Nucleophilic Substitution Reactions on the Fluoranthene (B47539) Ring
The reactivity of the fluoranthene ring in 1-Fluoranthenol towards electrophilic substitution is governed by the combined electronic effects of the hydroxyl and fluorine substituents. The hydroxyl group is a powerful activating group that increases the electron density of the aromatic ring through resonance, making it much more susceptible to attack by electrophiles than the parent fluoranthene molecule. chemguide.co.ukbyjus.com It strongly directs incoming electrophiles to the ortho and para positions relative to itself. chemguide.co.ukbyjus.com
Conversely, the fluorine atom is an electronegative substituent that deactivates the ring towards electrophilic attack through an inductive effect. However, like other halogens, it acts as an ortho-, para-director due to the donation of a lone pair into the ring via resonance. researchgate.net
In this compound, the powerful activating and directing effect of the hydroxyl group at position 1 is expected to dominate. Electrophilic attack is most likely to occur at positions ortho and para to the -OH group. The most reactive positions on the fluoranthene nucleus itself are generally C3 and C8. nih.gov Therefore, for this compound, electrophilic substitution is predicted to be strongly favored at the positions ortho (position 2) and para (position 9, part of the naphthalene (B1677914) subunit) to the hydroxyl group.
Nucleophilic aromatic substitution on the this compound ring is generally difficult due to the electron-rich nature of the aromatic system. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this case.
Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound
| Position on Ring | Influence of -OH Group (at C1) | Influence of -F Group (at C1) | Overall Predicted Reactivity |
|---|---|---|---|
| C2 | Strongly Activating (ortho) | Deactivating (ortho) | Highly Favored |
| C3 | Less Activated | Less Deactivated | Moderately Favored |
| C7, C8 | Minimally Affected | Minimally Affected | Less Favored |
| C9 | Activating (para) | Deactivating (para) | Favored |
Oxidation and Reduction Pathways of this compound
The oxidation of phenols can proceed through various mechanisms, often involving radical intermediates. nih.govresearchgate.net For this compound, oxidation is expected to be initiated at the electron-rich phenol (B47542) ring. Mild oxidation can lead to the formation of phenoxyl radicals. More vigorous oxidation, similar to other PAHs and their hydroxylated metabolites, can result in the formation of quinone-type structures. nih.govnih.govnih.gov The bacterial degradation of fluoranthene itself proceeds via dioxygenation at several positions (C-1,2, C-2,3, and C-7,8) to form diols, which are then further metabolized, often leading to ring cleavage. nih.gov A similar enzymatic or chemical oxidation of this compound could lead to the formation of fluoranthene-diones.
Reduction of the fluoranthene ring system typically requires catalytic hydrogenation under pressure. Reduction of fluoranthene with sodium in ethanol (B145695) is known to yield tetrahydrofluoranthene. nih.gov Applying similar conditions to this compound would likely result in the reduction of the aromatic rings, leaving the hydroxyl and fluoro groups intact, to produce tetrahydrofluoranthenol derivatives.
Table 2: Potential Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagents/Conditions | Expected Major Product(s) |
|---|---|---|
| Mild Oxidation | e.g., K₃[Fe(CN)₆] | Phenoxyl radical, Biphenyldiols |
| Strong Oxidation | e.g., Chromic acid | Fluoranthenedione derivatives |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, high pressure | Tetrahydro-1-fluoranthenol |
Reactions Involving the Hydroxyl Functional Group
The hydroxyl group of this compound exhibits reactivity typical of phenols. libretexts.orglibguides.com It is acidic and can be deprotonated by a base like sodium hydroxide (B78521) to form a highly reactive phenoxide ion. libretexts.org This phenoxide is a potent nucleophile and can participate in a variety of substitution reactions. For practical purposes, direct nucleophilic substitution or elimination of the phenolic hydroxyl group itself does not occur. libretexts.orglibguides.com
Key reactions involving the hydroxyl group include:
Etherification (Williamson Ether Synthesis): The phenoxide of this compound can react with alkyl halides (e.g., iodomethane) to form the corresponding ether (e.g., 1-fluoro-x-methoxyfluoranthene).
Esterification: Reaction with acyl chlorides or acid anhydrides (e.g., acetyl chloride) in the presence of a base will yield the corresponding ester (e.g., 1-fluoranthenyl acetate).
Kolbe-Schmidt Reaction: The phenoxide can react with a weak electrophile like carbon dioxide under pressure to introduce a carboxylic acid group, preferentially at the ortho position. libretexts.org
Table 3: Characteristic Reactions of the Hydroxyl Group in this compound
| Reaction Name | Reagents | Product Type |
|---|---|---|
| Deprotonation | NaOH, KOH | Sodium/Potassium 1-fluoranthenoxide |
Reactivity of the Fluorine Atom and its Influence on the System
The carbon-fluorine bond in aryl fluorides is exceptionally strong and generally unreactive towards nucleophilic substitution. researchgate.net Fluorine substitution can be used to block certain reactive positions on a hydrocarbon. researchgate.net Therefore, the fluorine atom in this compound is expected to be highly stable and not easily displaced under typical reaction conditions.
While direct reaction at the fluorine atom is unlikely, its presence has a significant electronic influence on the molecule. researchgate.netresearchgate.net
Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and increases the acidity of the phenolic proton compared to a non-fluorinated analogue.
Resonance Effect: Fluorine can donate a lone pair of electrons into the aromatic system (+R effect), which helps to direct incoming electrophiles to the ortho and para positions, although this effect is weaker than its inductive pull.
Blocking Effect: The presence of the fluorine atom at position 1 prevents any substitution reactions from occurring at that site. researchgate.net
Nucleophilic aromatic substitution to replace the fluorine atom would require extreme conditions or a mechanism involving, for example, the formation of an aryne intermediate, which is not a common pathway for fluoranthene systems.
Mechanistic Investigations of this compound Transformations
Mechanistic studies on fluoranthene and its derivatives provide a framework for understanding the transformations of this compound.
While specific kinetic data for reactions of this compound are not widely reported, general principles allow for qualitative predictions. The rate of electrophilic substitution reactions is expected to be significantly faster for this compound than for unsubstituted fluoranthene or 1-fluorofluoranthene due to the powerful activating effect of the hydroxyl group. chemguide.co.uk Conversely, the rate would be slower than for 1-naphthol (B170400) due to the deactivating inductive effect of the fluorine atom and the more complex polycyclic structure.
Kinetic studies on the oxidation of phenol often show complex behavior, sometimes involving an induction period followed by a rapid degradation step, with reaction orders dependent on the concentrations of both the phenol and the oxidizing agent. uah.es A study on the reaction of 3-fluoropropene with hydroxyl radicals showed that the reaction proceeds via a barrierless addition/elimination and hydrogen abstraction mechanism, with the dominant pathway being temperature-dependent. nih.gov Similar complex kinetics would be expected for the radical-mediated oxidation of this compound.
The mechanisms of the primary reactions of this compound involve well-understood classes of reactive intermediates.
Electrophilic Aromatic Substitution: The key intermediate in these reactions is a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. sci-hub.sesavemyexams.com For this compound, the positive charge in this intermediate would be extensively delocalized, with significant contributions from resonance structures involving the lone pairs of the oxygen atom, which accounts for the high reactivity and ortho-, para-directing effect of the hydroxyl group. byjus.com
Oxidation: One-electron oxidation of the phenol moiety, particularly in acidic media, can lead to the formation of a radical cation (C₆H₅OH•⁺). nih.gov This species can then deprotonate to form a neutral phenoxyl radical (C₆H₅O•) or react with another molecule of the parent phenol to form a dimeric radical cation. nih.gov These radical species are key intermediates in oxidative coupling reactions leading to biphenol-type products and further oxidation products like quinones. researchgate.net
The study of these intermediates often requires specialized techniques such as pulse radiolysis, flash photolysis, and electron spin resonance (ESR) spectroscopy to characterize their transient nature and spectroscopic properties. nih.gov
Photochemical Degradation Pathways
Photochemical degradation, involving the absorption of light, is a primary pathway for the transformation of PAHs and their derivatives in sunlit environments, such as surface waters and the surfaces of atmospheric particles. nih.govqut.edu.au This degradation can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species.
Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation into a higher electronic state and subsequent chemical reaction. ecetoc.org The efficiency of this process is quantified by the quantum yield (Φ), which is the ratio of molecules transformed to the number of photons absorbed. ecetoc.org
Table 1: Direct Photolysis Quantum Yields for Selected Hydroxy-PAHs in Ice This table presents data for compounds structurally related to this compound to provide context for its potential photochemical behavior.
| Compound | Quantum Yield (Φ) |
|---|---|
| 1-Hydroxypyrene | 7.48 × 10⁻³ |
| 9-Hydroxyfluorene | 1.88 × 10⁻² |
| 9-Hydroxyphenanthrene | 2.54 × 10⁻² |
| 2-Hydroxyfluorene | 4.16 × 10⁻² |
Source: Adapted from Zhang et al., 2016. nih.gov
The mechanisms for direct photolysis of OH-PAHs can involve photoinduced hydroxylation, dehydrogenation, and isomerization. researchgate.net For this compound, absorption of UV radiation would likely excite the molecule, potentially leading to cleavage of the O-H bond or reactions involving the aromatic ring system, resulting in various oxidized and rearranged products.
Indirect photolysis involves the degradation of a compound by reactive oxygen species (ROS) that are themselves formed through photochemical reactions. In natural waters, dissolved organic matter can absorb sunlight and produce ROS, including the highly reactive hydroxyl radical (•OH). mn.gov The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with a wide range of organic molecules. nih.gov
Phenolic compounds are known to be highly reactive toward hydroxyl radicals. While the specific second-order rate constant for the reaction between this compound and the hydroxyl radical is not available in the surveyed literature, data for other phenolic compounds, such as bisphenol analogues, show very high reactivity, with rate constants typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. nih.govcopernicus.org This suggests that reaction with photochemically generated hydroxyl radicals is likely a major and rapid degradation pathway for this compound in aquatic environments.
The reaction mechanism involves the addition of the hydroxyl radical to the aromatic ring or abstraction of the hydrogen atom from the hydroxyl group, leading to the formation of phenoxy radicals and various hydroxylated and ring-opened products. nih.gov
Table 2: Reaction Rate Constants of Selected Phenolic Compounds with Hydroxyl Radicals (•OH) This table provides reaction rate data for analogous phenolic compounds to indicate the likely high reactivity of this compound.
| Compound | •OH Reaction Rate Constant (k•OH) (M⁻¹s⁻¹) |
|---|---|
| Bisphenol A | ~1.0 x 10¹⁰ |
| Bisphenol F | 7.35 × 10⁹ |
| Bisphenol S | 5.89 × 10⁹ |
| 4-hydroxy-TPO | 4.5 × 10⁹ |
Source: Adapted from de la Cruz et al., 2024 and Samuni et al., 2002. nih.govnih.gov
Hydrolytic Degradation Pathways under Environmental Conditions
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. wikipedia.org For many organic compounds, such as esters or amides, hydrolysis can be a significant degradation pathway in water. core.ac.ukmdpi.com
However, phenols, including this compound, are generally resistant to hydrolytic degradation under typical environmental conditions (pH 5-9). The carbon-oxygen bond in a phenol is stabilized by the aromatic ring, making it much less susceptible to cleavage by water compared to, for example, the ester linkage. uwimona.edu.jm While the term hydrolysis is used in the context of PAH metabolism, it typically refers to the enzymatic or aqueous ring-opening of diol-epoxide metabolites to form tetraols, not the degradation of the parent phenol itself. iarc.fr No experimental data on the hydrolytic degradation or hydrolysis rate constants for this compound were found in the reviewed literature, which is consistent with the expected stability of the phenolic functional group to this transformation pathway.
Oxidative Degradation Mechanisms
Oxidation is a key transformation process for PAHs and their derivatives. Besides photochemical oxidation, these compounds can be degraded by thermal oxidation and by chemical oxidants used in water treatment processes.
Thermo-oxidative degradation involves the breakdown of a compound at elevated temperatures in the presence of oxygen. Polycyclic aromatic hydrocarbons are known for their high thermal stability. Studies on parent PAHs have shown that significant degradation requires high temperatures. For example, the degradation of benzo[a]pyrene (B130552) (BaP) in a closed system follows first-order kinetics, with much faster degradation occurring at 200°C compared to 100°C. jfda-online.com Phenolic resins also exhibit high thermal stability, with decomposition often occurring at temperatures above 300°C and pyrolysis at 600-700°C. sci-hub.stresearchgate.net
For this compound, significant thermo-oxidative degradation is not expected under typical environmental temperatures. Decomposition would likely only occur during high-temperature industrial processes or incineration. A safety data sheet for the related compound, 3-Fluoranthenol, lists the decomposition temperature as "None known," indicating high thermal stability. lgcstandards.com The degradation process at high temperatures would involve the formation of free radicals and subsequent reactions with oxygen, leading to a complex mixture of smaller, more oxidized products, and ultimately, mineralization to CO₂ and H₂O. turi.orgresearchgate.net
Ozonation
Ozone (O₃) is a strong oxidant used in water treatment. It can react with organic compounds through two main pathways: direct reaction with the ozone molecule or indirect reaction with hydroxyl radicals formed from ozone decomposition. tandfonline.comtandfonline.com PAHs are generally reactive towards ozone. The reaction often results in the cleavage of the aromatic ring and the formation of a variety of hydroxylated, carbonylated, and carboxylated products, which are typically more biodegradable than the parent compound. tandfonline.comresearchgate.net For this compound, ozonation would likely attack the electron-rich regions of the fluoranthene ring system, leading to products such as quinones, dicarboxylic acids, and other ring-opened species. The presence of the hydroxyl group would likely activate the ring, potentially increasing the rate of oxidation compared to the parent fluoranthene. nih.govscielo.org.co
Chlorination
Chlorine is widely used as a disinfectant in water treatment. The reaction of chlorine with PAHs can lead to both chlorinated and oxygenated products. nih.gov The product distribution is highly dependent on the pH. A study on the aqueous chlorination of several PAHs, including fluoranthene, found that at pH > 6, oxygenated products like epoxides, phenols, and quinones tend to form. nih.gov At pH < 6, both oxygenated (quinones) and chlorinated products are typically produced. nih.gov
For the parent compound fluoranthene, chlorination can yield products such as 3-chlorofluoranthene. nih.gov The reaction with this compound would be expected to be complex. The hydroxyl group is an activating group that directs electrophilic substitution to ortho and para positions. youtube.com Therefore, chlorination of this compound would likely result in the formation of various chloro-1-fluoranthenol isomers, in addition to oxygenated products like quinones, depending on the reaction conditions.
Table 3: Potential Products from the Chlorination of Fluoranthene This table lists products identified or synthesized in a study of PAH chlorination, providing insight into the potential transformations of the fluoranthene ring system.
| Reactant | Product Type | Example Product(s) |
|---|---|---|
| Fluoranthene | Chlorinated | 3-Chlorofluoranthene |
| Fluoranthene | Oxygenated | 2,3-Fluoranthenedione, 3-Fluoranthenol |
Source: Adapted from Oyler et al., 1983. nih.gov
Sorption and Leaching Behavior in Varied Environmental Matrices
The environmental mobility of this compound is significantly governed by its sorption and leaching characteristics. Sorption, the process by which a chemical binds to solid particles such as soil or sediment, and leaching, the movement of a substance through the soil with water, are critical in determining its concentration and persistence in the environment. nih.gov
Research on polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which this compound belongs, indicates that their sorption is primarily influenced by the organic carbon content of the soil or sediment. nih.govresearchgate.net Hydrophobic interactions are the main driving force, leading to the partitioning of these compounds from the aqueous phase into the soil organic matter. researchgate.net The presence of a hydroxyl group in this compound, making it a hydroxylated PAH (OH-PAH), can increase its polarity compared to its parent PAH, fluoranthene. This increased polarity may slightly increase its water solubility and potentially decrease its sorption to soil and sediment. However, the fluoranthene ring structure remains highly hydrophobic.
Leaching of PAHs and their derivatives is a concern for potential groundwater contamination. nih.govprinceton.edu The mobility of these compounds in soil is inversely related to their sorption. nih.gov Compounds with strong sorption to soil particles are less likely to leach into deeper soil layers and groundwater. pjoes.com The leaching of PAHs can be influenced by various factors, including the amount of rainfall, soil type, and the presence of dissolved organic matter, which can facilitate the transport of hydrophobic compounds. nih.govprinceton.edu For this compound, its leaching potential would be a balance between the hydrophobicity of the fluoranthene structure and the increased polarity from the hydroxyl group. Without specific studies, it is presumed that this compound has a moderate potential for leaching.
Table 1: Factors Influencing Sorption and Leaching of Hydroxylated PAHs
| Factor | Influence on Sorption | Influence on Leaching | Rationale |
| Soil Organic Carbon | Increases | Decreases | Provides a hydrophobic medium for partitioning. nih.govresearchgate.net |
| Clay Content | Can increase | Can decrease | Provides surface area for adsorption. |
| Hydroxyl Group | May decrease slightly | May increase slightly | Increases polarity and water solubility compared to parent PAH. |
| Dissolved Organic Matter | Can decrease apparent sorption to solids | Can increase | Can act as a carrier for hydrophobic compounds in the aqueous phase. nih.govprinceton.edu |
| Temperature | Generally decreases | Generally increases | Sorption is often an exothermic process. researchgate.net |
Characterization of Abiotic Transformation Products and their Chemical Structures
Abiotic transformation refers to the chemical alteration of a compound in the environment without the involvement of biological organisms. For this compound, the primary abiotic transformation pathways are expected to be photolysis and oxidation. wikipedia.orgnih.gov
Photolysis
Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. PAHs are known to undergo photolysis in the atmosphere and in surface waters. wikipedia.orgnih.gov The presence of a hydroxyl group on the aromatic ring, as in this compound, can influence the rate and products of photolysis. Studies on other phenolic compounds show that they can be susceptible to photodegradation, leading to the formation of various intermediates. gdut.edu.cnnih.gov
The direct photolysis of fluorinated phenols has been shown to result in the formation of fluoride (B91410) ions and other organic photoproducts. nih.gov For this compound, photolysis could lead to the cleavage of the phenol ring or further oxidation. The transformation products are likely to include more polar compounds, which may be more mobile in the environment.
Oxidation
Abiotic oxidation in the atmosphere and aquatic environments is another significant transformation pathway for PAHs. nih.govacs.org Key oxidants include hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO3), and ozone (O3). nih.govacs.org These reactions typically lead to the formation of hydroxylated and oxygenated PAHs (oxy-PAHs), such as quinones. acs.orgnih.govresearchgate.net
For this compound, which is already a hydroxylated PAH, further oxidation is likely. This could result in the formation of dihydroxy-fluoranthenes or fluoranthenequinones. These oxy-PAHs are often more polar and potentially more mobile than the parent compounds. researchgate.net The specific isomers formed would depend on the position of the initial hydroxyl group and the nature of the oxidant.
While specific studies identifying the abiotic transformation products of this compound are limited, the general pathways for PAHs and related compounds provide a framework for predicting its environmental fate.
Table 2: Potential Abiotic Transformation Products of this compound
| Transformation Pathway | Potential Products | General Structure of Products |
| Photolysis | Fluoride ions, ring-cleavage products, further oxidized species | Smaller organic acids, more polar aromatic compounds |
| Oxidation (by •OH, •NO3, O3) | Dihydroxy-fluoranthenes, Fluoranthenequinones | Fluoranthene with additional hydroxyl or ketone groups |
Aerobic Biodegradation Pathways
Aerobic microorganisms are principal agents in the degradation of PAHs and their derivatives. nih.gov The primary strategy employed under aerobic conditions is the enzymatic introduction of oxygen atoms into the aromatic ring system, which destabilizes the structure and facilitates subsequent cleavage. nih.gov
The initial microbial attack on aromatic compounds is typically catalyzed by oxygenase enzymes. nih.gov For this compound, which already possesses a hydroxyl group, the initial steps would likely involve further hydroxylation of the fluoranthene ring system. Based on studies of fluorophenol degradation, phenol hydroxylases are key enzymes in this initial transformation. nih.govresearchgate.net These enzymes would likely convert this compound into a fluorinated dihydroxy-fluoranthene derivative. The position of this second hydroxylation would be crucial for the subsequent steps of the degradation pathway. For instance, studies on various Rhodococcus species have shown that the regioselectivity of the initial hydroxylation of fluorophenols differs among strains. nih.gov
The aerobic biodegradation of various fluorophenols has been studied, indicating that the position of the fluorine atom significantly influences the rate of degradation. For example, the biodegradability of monofluorophenols was found to decrease in the order of 4-fluorophenol (B42351) > 3-fluorophenol (B1196323) > 2-fluorophenol, suggesting that steric hindrance and the electronic effects of the fluorine substituent play a critical role in enzyme-substrate interactions. h2o-china.com
Table 1: Aerobic Biodegradability of Monofluorophenol Isomers by Acclimated Activated Sludge
| Compound | Bio-oxidation Ratio (%) | Oxygen Consuming Rate Constant (L/gSS·h) |
|---|---|---|
| 2-Fluorophenol | 25.30 | 0.0093 |
| 3-Fluorophenol | 35.28 | 0.0133 |
| 4-Fluorophenol | 36.60 | 0.0145 |
Following hydroxylation, the resulting fluorinated dihydroxy-fluoranthene would be a substrate for ring-cleavage dioxygenases. These enzymes, such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, cleave the aromatic ring between or adjacent to the hydroxyl groups, respectively. nih.govasm.org The product of this cleavage would be a fluorinated ring-fission metabolite.
Defluorination, the removal of the fluorine atom, is a critical and often rate-limiting step in the biodegradation of organofluorine compounds. mdpi.com Several enzymatic defluorination mechanisms have been proposed. One possibility is oxidative defluorination, where a hydroxyl group is introduced at the same carbon atom bearing the fluorine, leading to an unstable intermediate that spontaneously eliminates fluoride (HF). researchgate.net Some Rhodococcus species possess phenol hydroxylases capable of catalyzing the oxidative defluorination of ortho-fluorinated phenols. nih.gov Alternatively, defluorination can occur later in the pathway. For example, studies on fluorobenzene (B45895) degradation have shown that defluorination can be catalyzed by a fluoromuconate cycloisomerase acting on a downstream metabolite. researchgate.net Enzymes like dehaloperoxidases and cytochrome P450 have also been shown to be capable of aromatic defluorination. nih.govacs.org
Once the aromatic rings are cleaved and defluorination has occurred, the resulting aliphatic intermediates are channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov Through these pathways, the carbon skeleton of the original this compound molecule is completely oxidized to carbon dioxide (CO2) and water (H2O), a process known as mineralization. The stoichiometric release of fluoride ions is a key indicator of successful defluorination and subsequent degradation. nih.gov Complete mineralization represents the ultimate detoxification of the compound, returning its constituent elements to the biogeochemical cycles.
Anaerobic Biodegradation Pathways
The anaerobic biodegradation of fluorinated aromatic compounds is generally considered to be much slower and less efficient than aerobic degradation. nih.govresearchgate.net Studies on monofluorophenols have shown no significant degradation under various anaerobic conditions, including methanogenic, sulfate-reducing, and iron-reducing conditions, over extended periods. nih.govresearchgate.net In contrast, some fluorobenzoates have been shown to be biodegradable under denitrifying conditions. nih.gov The initial activation of aromatic rings under anaerobic conditions is energetically more challenging than aerobic hydroxylation. For non-substituted PAHs, this often involves carboxylation. asm.org Given the recalcitrance of fluorophenols under anaerobic conditions, it is likely that this compound would also be persistent in anoxic environments.
Enzymatic Mechanisms in this compound Biotransformation
The biotransformation of this compound is predicated on the action of specific enzymes capable of recognizing and modifying this fluorinated PAH.
Based on analogous compounds, the key enzymes involved in the aerobic degradation of this compound would include:
Phenol Hydroxylases/Monooxygenases: These enzymes would likely catalyze the initial hydroxylation of the this compound ring, a critical activation step. Some phenol hydroxylases from Rhodococcus have been noted for their ability to catalyze oxidative defluorination. nih.gov
Dioxygenases: Following initial hydroxylation, ring-cleavage dioxygenases, such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, are essential for breaking open the aromatic ring of the resulting dihydroxylated intermediate. asm.orgpnas.org The substrate specificity of these enzymes is a key determinant of the degradation pathway. Some catechol dioxygenases have shown limited activity against chlorinated catechols, suggesting that halogenated substrates can be challenging for these enzymes. frontiersin.org
Hydrolases: After ring cleavage, various hydrolases would be involved in the further breakdown of the resulting aliphatic chain. In some anaerobic pathways for fluorobenzoate, defluorination is catalyzed by an enoyl-CoA hydratase/hydrolase. frontiersin.org
The table below summarizes enzymes known to be involved in the degradation of related fluorinated aromatic compounds.
Table 2: Key Enzymes in the Biodegradation of Fluorinated Aromatic Compounds
| Enzyme Class | Specific Enzyme Example | Substrate(s) | Function | Source Organism(s) | Reference |
|---|---|---|---|---|---|
| Monooxygenase | Phenol Hydroxylase | Fluorophenols | Hydroxylation, Oxidative Defluorination | Rhodococcus sp. | nih.gov |
| Dioxygenase | Catechol 1,2-Dioxygenase | Fluorocatechols | Intradiol ring cleavage | Exophiala jeanselmei | asm.org |
| Dioxygenase | Toluene Dioxygenase | Fluorinated benzenes | Dioxygenation, Defluorination | Pseudomonas putida | nih.gov |
| Hydrolase | Defluorinating enoyl-CoA hydratase/hydrolase | 2-Fluorobenzoyl-CoA metabolites | Defluorination | Anaerobic bacteria | frontiersin.org |
| Peroxidase | Dehaloperoxidase | Fluorinated phenols | Oxidative Defluorination | - | acs.org |
Role of Cofactors in Regulating Microbial Metabolic Pathways
The microbial breakdown of complex organic molecules like this compound is a biochemically orchestrated process, fundamentally reliant on the presence and regeneration of metabolic cofactors. These non-protein chemical compounds are essential for the catalytic activity of enzymes that drive the degradation pathways. slideshare.net Metabolism as a whole involves catabolic pathways that break down complex molecules to release energy and anabolic pathways that use this energy to build cellular components. run.edu.ng Cofactors act as crucial links between these energy-releasing and energy-consuming reactions. run.edu.ng
The principal energy currency in the cell is Adenosine 5'-triphosphate (ATP). run.edu.ng Its generation during the catabolism of a substrate like this compound is a primary objective of the metabolic process, providing the energy required for cellular maintenance and synthesis. slideshare.netrun.edu.ng The hydrolysis of high-energy phosphate (B84403) bonds in ATP releases energy that drives endergonic reactions essential for the microorganism's survival. run.edu.ng
Oxidation-reduction (redox) reactions are central to the degradation of aromatic compounds. Cofactors such as Nicotinamide Adenine Dinucleotide (NAD+) and Flavin Adenine Dinucleotide (FAD) are key players, acting as electron carriers. In the initial steps of this compound degradation, oxygenase enzymes are typically involved. These enzymes catalyze the incorporation of oxygen into the aromatic ring structure, a critical step for destabilization and subsequent cleavage. This process often requires reducing power in the form of NADH or NADPH to activate molecular oxygen.
Following initial oxidation and ring cleavage, the resulting aliphatic intermediates are channeled into central metabolic pathways, such as the ß-Ketoadipate pathway. mdpi.com The catabolism of these intermediates involves a series of dehydrogenation and oxidation steps where cofactors like NAD+ and FAD are reduced to NADH and FADH2, respectively. These reduced cofactors are then re-oxidized through the electron transport chain, a process that generates a significant amount of ATP. Therefore, the degradation of this compound is intrinsically regulated by the availability and turnover rate of these cofactors, which connect the catabolic breakdown of the pollutant to the core energy-generating systems of the microbial cell.
Microbial Consortia and Community Dynamics in this compound Degradation
The biodegradation of persistent and complex pollutants like this compound in the environment is often more efficiently accomplished by mixed microbial communities, or consortia, rather than by single microbial species. frontiersin.orgnih.gov Microbial consortia are assemblies of two or more microorganisms that exhibit stable structure and function through synergistic interactions. frontiersin.orgnih.govmdpi.com Their enhanced degradative capabilities stem from a wider range of metabolic capacities, increased resilience to environmental stresses, and the ability to carry out complex degradation sequences that a single organism cannot. nih.govmdpi.com
The dynamics within a degrading consortium are complex, involving principles of metabolic cooperation and division of labor. frontiersin.org For a compound like this compound, the community may consist of:
Primary Degraders : These are "functional bacteria" that initiate the attack on the parent molecule. frontiersin.org They possess the specific enzymes, such as dioxygenases, to catalyze the initial, often rate-limiting, step of cleaving the stable aromatic structure.
Intermediate Metabolizers : Other species in the consortium may not be able to utilize the parent compound but are specialized in degrading the intermediate metabolites produced by the primary degraders. This prevents the accumulation of potentially toxic intermediates. frontiersin.org
This metabolic cross-feeding and co-metabolism, where different strains perform complementary functions, leads to a more complete and efficient mineralization of the pollutant. frontiersin.orgplos.org The structure of the consortium can change over time in response to the availability of the parent compound and its breakdown products, a process known as temporal succession. frontiersin.org The close interactions and co-metabolic relationships between different genera are crucial for the stability and high efficiency of the consortium. frontiersin.org
Table 1: Hypothetical Roles of Microbial Members in a this compound Degrading Consortium
| Microbial Role | Primary Function | Example Genera (based on PAH degradation) | Metabolic Contribution |
|---|---|---|---|
| Primary Degrader | Initiates attack on this compound | Pseudomonas, Rhodococcus | Expresses initial dioxygenase enzymes for ring-fission, converting this compound to simpler aromatic or aliphatic intermediates. |
| Intermediate Metabolizer | Degrades breakdown products | Sphingomonas, Flavobacterium | Utilizes metabolites like fluorenone or carboxylic acids, channeling them into central metabolic pathways (e.g., β-Ketoadipate pathway). mdpi.comnih.gov |
| Auxiliary Member | Supports community function | Bacillus, Hyphomicrobium | Produces biosurfactants to increase this compound bioavailability; removes toxic byproducts; maintains pH. frontiersin.orgplos.org |
Influence of Environmental Factors on Microbial Metabolic Rates and Pathways
The rate and extent of this compound biodegradation by microbial populations are profoundly influenced by a range of environmental factors. icontrolpollution.comresearchgate.net These parameters dictate the growth, metabolic activity, and enzymatic efficiency of the degrading microorganisms. uomustansiriyah.edu.iq Key factors include temperature, pH, and the availability of nutrients.
Temperature: This is a critical factor that directly affects the enzymatic reactions central to biodegradation. uomustansiriyah.edu.iq Microbial activity occurs within a specific temperature range, with an optimal temperature at which metabolic rates are maximized. mdpi.com For mesophilic bacteria, this range is typically 20-40°C. uomustansiriyah.edu.iq Lower temperatures reduce the fluidity of cell membranes, hindering nutrient and pollutant uptake, and slow down the rate of enzymatic catalysis. uomustansiriyah.edu.iq Conversely, temperatures above the optimum can lead to the denaturation of essential enzymes, causing a rapid decline in or complete cessation of metabolic activity. uomustansiriyah.edu.iq For instance, in the degradation of other polycyclic aromatic hydrocarbons (PAHs), degradation rates were observed to be significantly different at 4°C versus 24°C. core.ac.uk
pH: The pH of the environment affects microbial metabolism by influencing the protonation state of amino acids within enzymes, which is critical for their three-dimensional structure and catalytic function. uomustansiriyah.edu.iq Most bacteria involved in bioremediation thrive in a pH range of 6.0 to 8.0. uomustansiriyah.edu.iq Extreme pH conditions, whether acidic or alkaline, can suppress or inhibit microbial activity by denaturing enzymes and disrupting membrane transport processes. mdpi.com Studies on phenol degradation have shown that bacterial strains grow well and completely degrade the substrate within a pH range of 7 to 9, indicating that slightly alkaline conditions can be favorable. frontiersin.org
Nutrient Availability: The presence of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and the synthesis of enzymes and cofactors needed for degradation. An optimal carbon-to-nitrogen (C/N) ratio is required to support robust microbial populations. Inorganic nutrients are often a limiting factor during hydrocarbon degradation in natural environments. core.ac.uk Additionally, micronutrients such as iron, zinc, and cobalt are required as cofactors for many of the enzymes involved in metabolic pathways. uomustansiriyah.edu.iq The lack of these essential macro- and micronutrients can become a bottleneck, limiting the rate of biodegradation even when the pollutant is abundant.
Table 2: Impact of Key Environmental Factors on Microbial Degradation
| Environmental Factor | Effect on Microbial Metabolism | Optimal Range (General) | Consequence of Sub-optimal Conditions |
|---|---|---|---|
| Temperature | Affects enzyme kinetics and cell membrane fluidity. uomustansiriyah.edu.iq | 20-40°C (for mesophiles) uomustansiriyah.edu.iq | Low temp: Slows metabolism. High temp: Causes enzyme denaturation. uomustansiriyah.edu.iq |
| pH | Influences enzyme structure and activity, and nutrient solubility. uomustansiriyah.edu.iq | 6.0 - 8.0 uomustansiriyah.edu.iq | Extreme pH: Denatures enzymes, inhibits growth. mdpi.com |
| Nutrients (N, P) | Required for biomass synthesis, enzyme production. core.ac.uk | Varies; depends on C/N/P ratio | Limits microbial growth and metabolic activity, slowing degradation. core.ac.uk |
| Micronutrients (Fe, Zn, Co) | Essential as cofactors for metabolic enzymes. uomustansiriyah.edu.iq | Trace amounts | Enzyme activity is reduced, creating metabolic bottlenecks. uomustansiriyah.edu.iq |
Toxicological Profile of 1 Fluoranthenol
Direct toxicological data for 1-Fluoranthenol is not available in the scientific literature. The toxicity of its parent compound, fluoranthene (B47539), has been studied, and it is known to cause kidney and liver effects in animal studies. health.state.mn.usepa.gov The International Agency for Research on Cancer (IARC) has classified fluoranthene as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans." nih.gov
The hydroxylation of PAHs can have varied effects on their toxicity. In some cases, it is a detoxification step, while in others, it can lead to the formation of more reactive and toxic metabolites. Given the lack of specific data for this compound, its toxicological profile remains a critical research gap.
Conclusion: the Path Forward for 1 Fluoranthenol Research
Established Synthetic Pathways for this compound
Conventional methods for synthesizing substituted polycyclic aromatic hydrocarbons (PAHs) can be adapted to produce this compound. These routes often involve the construction and subsequent functionalization of the core aromatic system or the modification of a pre-functionalized precursor.
A plausible route to this compound involves the direct fluorination of an appropriate precursor, such as a molecule containing the core structure of anthranol, which is a reduced form of anthraquinone (B42736). amu.edu.azuomustansiriyah.edu.iq The synthesis would begin with a suitable precursor that can be converted to an anthranol-like intermediate, which is then subjected to electrophilic fluorination.
The fluorination of electron-rich aromatic compounds, such as phenols, is a well-established transformation. wikipedia.org Various electrophilic fluorinating agents containing a reactive nitrogen-fluorine (N-F) bond have been developed for this purpose. wikipedia.orgrsc.org These reagents offer advantages in terms of stability, safety, and selectivity compared to highly reactive sources like elemental fluorine. sigmaaldrich.com The reaction mechanism is thought to proceed via an SN2 or a single-electron transfer (SET) pathway. wikipedia.org For a substrate resembling anthranol, the hydroxyl group would direct the electrophilic fluorine to the ortho and para positions. Achieving regioselectivity for the 1-position would depend on the specific precursor and reaction conditions.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Structure | Characteristics |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | PhSO2N(F)SO2Ph | A stable, crystalline solid effective for fluorinating a variety of nucleophiles. wikipedia.org |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A versatile and widely used electrophilic fluorinating agent. wikipedia.org |
This interactive table summarizes key electrophilic fluorinating agents that could be employed in the synthesis of this compound from an anthranol-type precursor.
An alternative established pathway involves the reduction of a fluorinated anthraquinone precursor. Anthraquinones are typically colored compounds that can be reduced to their corresponding anthranol or anthrone (B1665570) forms. amu.edu.az This strategy hinges on the initial synthesis of a 1-fluoroanthraquinone (B3191714) intermediate.
The synthesis of the required 1-fluoroanthraquinone could potentially be achieved through methods such as the Sandmeyer reaction starting from an aminoanthraquinone. Once the fluorinated anthraquinone is obtained, it can be reduced to the target this compound. Various reducing agents have been historically employed for the reduction of anthraquinone. google.comorgsyn.orgnii.ac.jp The choice of reductant and reaction conditions is crucial to control the extent of reduction and prevent the formation of over-reduced products. nii.ac.jp
Table 2: Reducing Agents for Anthraquinone Conversion
| Reducing Agent | Solvent/Conditions | Product | Reference |
|---|---|---|---|
| Tin and Hydrochloric Acid | Glacial Acetic Acid | Anthranol | google.com |
| Ferrous Salts (e.g., FeCl2) | Aqueous or Acetic Suspension | Anthranol | google.com |
| Copper | Sulfuric Acid and Glycerol | Benzanthrone (via anthranol) | orgsyn.org |
| Sodium Borohydride (NaBH4) | Diglyme/Methanol | Substituted Anthranol | thieme-connect.com |
This interactive table details various reducing agents and conditions that could be applied to a fluorinated anthraquinone to yield this compound.
Other classical organic reactions can be envisioned for the synthesis of this compound. One such method involves the use of a Sandmeyer-type reaction on an amino-fluoranthene precursor. The synthesis of various aminofluoranthene isomers has been reported, starting from the parent fluoranthene. tandfonline.com
This synthetic sequence would involve:
Nitration of fluoranthene to produce 1-nitrofluoranthene.
Reduction of the nitro group to an amino group, yielding 1-aminofluoranthene.
Diazotization of the 1-aminofluoranthene with a reagent like sodium nitrite (B80452) in an acidic solution to form a diazonium salt. tandfonline.com
Hydrolysis of the diazonium salt in water, which introduces the hydroxyl group at the 1-position to yield this compound.
This approach has been successfully used to prepare other substituted fluoranthenes, such as chloro- and bromo-fluoranthenes, demonstrating the viability of Sandmeyer-type reactions on the fluoranthene nucleus. tandfonline.com
Novel and Emerging Synthetic Routes to this compound
Recent advances in synthetic chemistry offer more sophisticated and potentially more efficient pathways to complex molecules like this compound. These methods often rely on catalysis and adhere to the principles of green chemistry.
Modern catalytic methods could provide more direct and selective routes to this compound. One potential strategy is the catalytic hydroxylation of a 1-fluorofluoranthene precursor. In biological systems, the degradation of fluoranthene is initiated by ring-hydroxylating dioxygenases (RHDs), which are enzymes that can introduce hydroxyl groups onto the aromatic rings. nih.govresearchgate.netfrontiersin.org The catalytic center of these enzymes often contains a mononuclear iron atom. nih.gov Mimicking this enzymatic activity with synthetic catalysts represents a frontier in chemical synthesis.
Another advanced catalytic approach would be the late-stage fluorination of a fluoranthenol precursor. For instance, palladium-catalyzed methods have been developed for the nucleophilic fluorination of aryl triflates, which can be prepared from phenols. nih.gov This would involve converting a suitable hydroxy-fluoranthene into its triflate derivative, followed by a Pd-catalyzed reaction with a fluoride (B91410) source. Deoxyfluorination reagents that can directly convert phenols to aryl fluorides also represent a modern, one-step approach. nih.gov
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. tandfonline.com This can be achieved through various strategies, such as using less hazardous reagents, minimizing waste, and employing energy-efficient reaction conditions.
Key green chemistry considerations for this compound synthesis include:
Catalysis: Using catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. researchgate.net
Solvent Selection: Whenever possible, reactions should be conducted in environmentally benign solvents or under solvent-free conditions. researchgate.net
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is one technique that can enhance reaction rates and reduce energy usage.
Electrochemical methods are emerging as a green alternative for oxidation and reduction steps in the synthesis of polycyclic aromatic compounds. ntnu.nobeilstein-journals.org For example, the electrochemical oxidation of polycyclic aromatic phenols to quinones can be performed in a flow cell, allowing for the recycling of the supporting electrolyte. ntnu.nobeilstein-journals.org Such an approach could be integrated into the reductive synthesis pathway from a fluorinated anthraquinone.
Table 3: The 12 Principles of Green Chemistry
| Principle | Description |
|---|---|
| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |
| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials into the final product. |
| 3. Less Hazardous Chemical Syntheses | Methods should use and generate substances that possess little or no toxicity. |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |
| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. |
| 6. Design for Energy Efficiency | Energy requirements should be recognized for their environmental and economic impacts and should be minimized. |
| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |
| 8. Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible. |
| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |
| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. |
This interactive table outlines the foundational principles of green chemistry, which can guide the development of sustainable synthetic routes to this compound.
Compound Index
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-Aminofluoranthene |
| 1-Bromofluoranthene |
| 1-Chlorofluoranthene |
| This compound |
| 1-Fluoroanthraquinone |
| 1-Nitrofluoranthene |
| Anthranol |
| Anthraquinone |
| Benzanthrone |
| Ferrous Chloride |
| Fluoranthene |
| N-Fluoro-o-benzenedisulfonimide (NFOBS) |
| N-Fluorobenzenesulfonimide (NFSI) |
| Selectfluor® |
| Sodium Nitrite |
This table lists the chemical compounds discussed in the article.
Derivatization Strategies and Synthesis of this compound Analogs
The synthesis of this compound analogs is a significant area of research, driven by the desire to modify and enhance the inherent properties of the fluoranthene core. These modifications can influence the molecule's biological activity, and photophysical characteristics, making the resulting derivatives valuable for various applications. Derivatization strategies primarily focus on two main approaches: modification of the hydroxyl group and substitution on the fluoranthene ring system. Furthermore, the development of stereoselective methods for synthesizing chiral this compound derivatives is an emerging area of interest.
Chemical Modification at the Hydroxyl Group of this compound
The hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of analogs through reactions such as etherification and esterification. These transformations can significantly alter the polarity, solubility, and biological activity of the parent compound.
Etherification: The conversion of the hydroxyl group to an ether is a common strategy to introduce new functional groups. The Williamson ether synthesis is a classic and versatile method for this purpose. ucalgary.cayoutube.com This reaction involves the deprotonation of the hydroxyl group with a base, such as sodium hydride or a carbonate base, to form a more nucleophilic phenoxide ion. ucalgary.ca This is followed by a nucleophilic substitution reaction with an alkyl halide. The choice of the alkyl halide allows for the introduction of a wide variety of alkyl, aryl, or other functionalized moieties. For instance, reacting this compound with an appropriate alkyl halide in the presence of a base would yield the corresponding 1-alkoxyfluoranthene derivative. The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields. Reductive etherification presents another pathway, coupling alcohols and ketones to form branched ethers, which could be adapted for this compound. nrel.gov
Esterification: Esterification is another fundamental reaction for modifying the hydroxyl group of this compound. The Fischer-Speier esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a widely used approach. vnaya.comgeeksforgeeks.orglibretexts.orglabxchange.orgmonash.edu This reversible reaction can be driven to completion by removing the water formed during the reaction. libretexts.org Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. geeksforgeeks.orggoogle.com For example, the reaction of this compound with acetyl chloride would yield 1-acetoxyfluoranthene. The use of different carboxylic acids or their derivatives allows for the synthesis of a wide array of esters with varying chain lengths and functionalities. Pentafluorophenyl esters are also utilized as active esters in chemical synthesis. researchgate.net
| Reaction Type | General Reagents | Product Type | Potential Application |
| Williamson Ether Synthesis | This compound, Base (e.g., NaH, K2CO3), Alkyl Halide | 1-Alkoxyfluoranthene | Modification of polarity and solubility |
| Fischer-Speier Esterification | This compound, Carboxylic Acid, Acid Catalyst (e.g., H2SO4) | 1-Acyloxyfluoranthene | Introduction of various functional groups |
| Acylation with Acid Chlorides | This compound, Acid Chloride, Base (e.g., Pyridine) | 1-Acyloxyfluoranthene | High-yield synthesis of esters |
Introduction of Substituents onto the Fluoranthene Ring System
Introducing substituents directly onto the fluoranthene ring system is a powerful strategy to create a wide range of this compound analogs with tailored properties. Various synthetic methodologies have been developed to achieve this, including transition-metal-catalyzed cross-coupling reactions and cycloaddition strategies.
A notable method for the synthesis of substituted fluoranthenes is the tandem Suzuki-Miyaura and intramolecular C-H arylation reaction. nih.govacs.org This approach utilizes 1,8-diiodonaphthalene (B175167) as a starting material, which undergoes a Suzuki-Miyaura coupling with an arylboronic acid or ester, followed by an intramolecular C-H arylation to construct the fluoranthene core. nih.govacs.org This method demonstrates high functional group tolerance, allowing for the synthesis of fluoranthenes with electron-donating and electron-withdrawing substituents in good yields. nih.govacs.org Both homogeneous catalysts, such as Pd(dppf)Cl2, and reusable heterogeneous catalysts, like reduced graphene oxide (rGO)-CuPd nanocatalysts, have been successfully employed. nih.govacs.org
Another powerful strategy for constructing the fluoranthene skeleton is through cycloaddition reactions. The Diels-Alder reaction, in particular, has been extensively used. rsc.orguzh.chresearchgate.net For instance, the reaction of acenaphthylene (B141429) with a substituted diene can lead to the formation of the fluoranthene ring system. researchgate.net A domino reaction sequence involving a Suzuki-Miyaura coupling, an intramolecular Diels-Alder reaction, and an aromatization-driven ring-opening isomerization has been developed for the rapid synthesis of substituted hydroxyfluoranthenes. bilkent.edu.trresearchgate.net This method starts with 1,8-diiodonaphthalene and proceeds through a 1-iodo-8-alkynylnaphthalene intermediate. bilkent.edu.tr
Furthermore, electrophilic aromatic substitution reactions on the fluoranthene core can introduce various functional groups. tandfonline.comwikipedia.orgacs.orgsci-hub.senih.gov The positions of substitution are influenced by the electronic properties of the fluoranthene ring. tandfonline.comsci-hub.se For instance, bromination and acylation have been shown to occur at specific positions on the fluoranthene backbone. acs.org These substituted fluoranthenes can then be further functionalized, including the introduction of a hydroxyl group to yield this compound analogs.
| Synthetic Method | Key Reactants | Catalyst/Conditions | Type of Substituents Introduced |
| Tandem Suzuki-Miyaura/C-H Arylation | 1,8-Diiodonaphthalene, Arylboronic Acids/Esters | Homogeneous (e.g., Pd(dppf)Cl2) or Heterogeneous (rGO-CuPd) | Aryl groups with various functional groups nih.govacs.org |
| Domino Suzuki-Miyaura/Diels-Alder | 1,8-Diiodonaphthalene, Alkynes | Palladium catalyst | Alkyl and aryl substituents bilkent.edu.tr |
| Diels-Alder Reaction | Acenaphthylene, Dienes | Thermal or Catalytic | Various substituents depending on the diene researchgate.net |
| Electrophilic Aromatic Substitution | Fluoranthene, Electrophile (e.g., Br2, Acyl chloride) | Lewis Acid Catalyst | Halogens, Acyl groups acs.org |
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure chiral molecules, which is of particular importance in medicinal chemistry and materials science. While the stereoselective synthesis of various chiral compounds, including diamino derivatives and tetrahydroquinoxalines, has been well-explored, specific methodologies for the stereoselective synthesis of this compound derivatives are not extensively documented in the reviewed literature. thieme.dersc.org
General principles of asymmetric synthesis can, however, be applied to the synthesis of chiral this compound derivatives. beilstein-journals.org For instance, the introduction of a chiral center could be achieved through asymmetric hydrogenation of a suitable prochiral precursor. The use of chiral catalysts, such as those based on iridium or rhodium complexes with chiral ligands like BINAP, has proven effective in the asymmetric hydrogenation of various substrates. rsc.orgchemistryviews.org
Another approach could involve the use of chiral auxiliaries or reagents to control the stereochemistry of a key bond-forming reaction. For example, a chiral base could be used for a stereoselective deprotonation, or a chiral Lewis acid could catalyze a stereoselective cycloaddition reaction. The synthesis of chiral boroloborole derivatives through a diastereoselective rearrangement highlights the potential of such strategies. rsc.org
The synthesis of fluorinated amino acid derivatives using chiral Ni(II) complexes demonstrates the feasibility of stereoselective synthesis for complex fluorinated molecules. beilstein-journals.org Although direct application to this compound is not reported, these methods provide a conceptual framework for future research in developing stereoselective routes to chiral this compound analogs. The challenges lie in identifying suitable prochiral precursors and developing catalytic systems that can effectively control the stereochemistry in the context of the polycyclic aromatic fluoranthene core.
| General Stereoselective Approach | Potential Application to this compound | Key Requirement |
| Asymmetric Hydrogenation | Reduction of a prochiral fluoranthenone precursor to chiral this compound. | A suitable prochiral substrate and an efficient chiral catalyst. |
| Chiral Auxiliary-Mediated Synthesis | Use of a chiral auxiliary to direct a stereoselective reaction on a fluoranthene intermediate. | A readily available and effective chiral auxiliary that can be easily removed. |
| Asymmetric Catalysis | Enantioselective functionalization of the fluoranthene ring using a chiral catalyst. | A highly selective and active chiral catalyst for the specific transformation. |
Formation Mechanisms of 1 Fluoranthenol in Complex Systems
Formation during Incomplete Combustion Processes
Incomplete combustion of organic materials, such as fossil fuels, biomass, and waste, is a major pyrogenic source of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. airies.or.jpfrontiersin.org Hydroxylated PAHs, including compounds like 1-Fluoranthenol, can be formed either as primary products during combustion or through the subsequent oxidation of their parent PAHs. airies.or.jpmdpi.com
The formation of fluoranthene (B47539) and its hydroxylated derivatives in flames is a complex process built upon smaller molecular fragments and highly reactive radical species. While direct experimental evidence for the specific formation pathway of this compound is limited, the general mechanisms for PAH growth are well-established and provide a strong basis for its probable formation routes.
Precursor molecules are typically smaller, unstable species generated from the thermal decomposition of fuel. acs.org These include:
Acetylene (B1199291) (C₂H₂): A key building block for aromatic rings. usc.edu
Propargyl radical (C₃H₃): The recombination of two propargyl radicals is a significant pathway to forming the first aromatic ring, benzene. polimi.it
Smaller aromatic compounds: Benzene and phenyl radicals can act as foundations for the growth of larger PAHs. acs.orgnih.gov
Resonantly Stabilized Radicals (RSRs): Radicals like cyclopentadienyl (B1206354) and indenyl are crucial for building more complex structures like fluoranthene. scholaris.cakaust.edu.sa
The growth from these precursors to a four-ring structure like fluoranthene involves several proposed radical-driven pathways:
Hydrogen Abstraction-Acetylene Addition (HACA): This is a widely accepted mechanism for PAH growth where a hydrogen atom is abstracted from an existing aromatic ring, creating a radical site. An acetylene molecule then adds to this site, eventually leading to the formation of a new fused ring. usc.edumdpi.com This process can sequentially build larger PAHs.
Reactions of Aromatic Radicals: The combination of aromatic radicals, such as a phenyl radical adding to a smaller polycyclic structure, can lead to larger molecules. scholaris.ca For instance, the reaction between a phenyl radical and species like cis-3-penten-1-yne has been explored as a pathway to bicyclic PAHs, demonstrating the principle of ring formation through radical association. nih.gov
Phenyl Addition-Dehydrocyclization (PAC): This mechanism involves the addition of a phenyl radical to an existing aromatic molecule, followed by cyclization and dehydrogenation to form a new fused ring structure. kaust.edu.sa
Reactions involving Indenyl Radicals: The recombination of indenyl radicals is considered a potential pathway for the formation of fluoranthene and its isomer, pyrene. mdpi.com
The formation of the hydroxyl group that characterizes this compound likely occurs through the reaction of the fluoranthene molecule or its radical precursors with hydroxyl (•OH) radicals, which are abundant in combustion environments. mdpi.com
The efficiency of this compound formation and the prevalence of specific pathways are highly dependent on the physical and chemical conditions within the combustion zone.
| Combustion Condition | Influence on this compound Formation |
| Temperature | PAH formation generally increases with temperature up to a certain point (typically 750-850°C), beyond which thermal decomposition becomes dominant. researchgate.netscielo.br Lower temperatures may not provide sufficient energy for the necessary radical reactions, while excessively high temperatures can break down the PAH structures. The yield of OH-PAHs is also temperature-dependent, as the formation of both the parent PAH and the reactive •OH radicals are tied to combustion temperature. airies.or.jp |
| Oxygen Availability | PAH formation is favored under fuel-rich (low oxygen) or pyrolytic conditions. frontiersin.orgresearchgate.net The presence of oxygen can lead to the oxidation and destruction of PAHs and their precursors. researchgate.net However, small amounts of oxygen are necessary to produce the hydroxyl radicals that could lead to the formation of this compound from the parent fluoranthene molecule. llnl.gov Therefore, the highest yields of OH-PAHs are often found in specific zones of a flame where there is an optimal balance of PAH precursors and oxidizing species. |
| Residence Time | Longer residence times in the high-temperature zone of combustion generally allow for more extensive chemical reactions, potentially leading to the formation of larger and more complex PAHs. polimi.it This could increase the yield of the parent fluoranthene molecule, which is then available for hydroxylation. |
These conditions are interconnected and their interplay determines the final concentration and profile of PAHs and OH-PAHs emitted from a combustion source.
Kinetic modeling is a computational tool used to simulate the complex chemical reactions occurring during combustion. nist.govaiaa.org A detailed kinetic model consists of a large set of elementary chemical reactions with their corresponding rate constants, which are often dependent on temperature. researchgate.net
While a specific kinetic model for this compound is not documented in the literature, its formation could be incorporated into existing comprehensive PAH combustion models. aiaa.orgresearchgate.net Such a model would need to include:
Fuel Decomposition: Reactions describing the breakdown of the initial fuel into smaller hydrocarbon fragments and radicals. aiaa.org
Formation of the First Aromatic Ring: Pathways leading to the synthesis of benzene, primarily from C₃ radicals. polimi.it
Growth of PAHs: A detailed reaction network for the growth of larger PAHs up to fluoranthene, incorporating mechanisms like HACA and radical recombination. usc.edu
Hydroxyl Radical Chemistry: Reactions governing the formation and consumption of •OH radicals.
Hydroxylation Reactions: Elementary reactions for the oxidation of fluoranthene by •OH radicals to form this compound and its isomers.
Destruction Pathways: Reactions for the thermal decomposition and oxidation of both fluoranthene and this compound.
By solving the resulting system of differential equations, such a model could predict the concentration of this compound under various combustion conditions, offering insights into its formation dynamics. nist.gov The development and validation of such a model would, however, require extensive experimental data on species concentration and temperature profiles in flames where this compound is formed.
Formation via Abiotic Chemical Reactions in Environmental Matrices
Once released into the environment, parent PAHs like fluoranthene can undergo abiotic transformations that lead to the formation of their hydroxylated derivatives. These reactions occur without biological mediation and are primarily driven by photochemical processes.
The primary abiotic pathway for the formation of this compound in the environment is likely the photo-oxidation of vapor-phase fluoranthene in the atmosphere. This process is initiated by photochemically-produced hydroxyl radicals (•OH), which are highly reactive oxidizing agents. nih.gov The reaction of fluoranthene with •OH radicals can lead to the addition of a hydroxyl group to the aromatic structure, forming fluoranthenol isomers, including this compound. The atmospheric half-life for the reaction of vapor-phase fluoranthene with •OH radicals is estimated to be around 8 hours, indicating this is a significant transformation pathway. nih.gov
In aquatic systems, photochemical decomposition is also a key transformation process for PAHs, though it is typically limited to the upper layers of the water column where sunlight can penetrate. europa.eu This can involve both direct photolysis (degradation by direct absorption of UV light) and indirect photolysis, where other substances in the water absorb light and produce reactive species like singlet oxygen and •OH radicals that then attack the PAH molecule. europa.euagriculturejournals.cz
Potential Biosynthetic Pathways of Related Fluoranthenols
In addition to pyrogenic and abiotic formation, this compound can be synthesized through the metabolic activity of living organisms. Many microorganisms, including bacteria and fungi, have evolved enzymatic systems to break down PAHs, often as a source of carbon and energy. researchgate.netnih.gov In higher organisms, these metabolic systems function to detoxify and eliminate foreign compounds. The initial step in these biotransformation pathways often involves the introduction of oxygen atoms, leading to hydroxylated metabolites.
The primary enzymes involved in the initial oxidation of PAHs are:
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is central to the metabolism of a wide range of foreign compounds in vertebrates, invertebrates, and some microbes. researchgate.netnih.gov CYPs catalyze the insertion of one atom of molecular oxygen into the PAH substrate, forming an epoxide, which can then be hydrolyzed to a dihydrodiol or rearrange to a phenol (B47542) (hydroxylated PAH). nih.govnih.gov Human cytochrome P450 2A13 has been shown to interact with fluoranthene. acs.org
Dioxygenases: Found in bacteria, these enzymes incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. europa.eu This is a key step in the bacterial degradation of PAHs. asm.org
Several studies have documented the microbial degradation of fluoranthene, identifying various metabolites that suggest potential pathways to this compound.
Bacterial strains such as Pseudomonas stutzeri and Bacillus cereus have been shown to transform fluoranthene into novel metabolites, including fluoranthene-1,5-dione. Researchers have proposed that the formation of this dione (B5365651) could proceed through an initial oxidation at the C1 position to yield This compound , which is then further oxidized. acs.org
Mycobacterium species, known for their ability to degrade PAHs, metabolize fluoranthene through several pathways. One proposed initial attack is at the 1 and 2 positions, mediated by a dioxygenase, which ultimately leads to ring cleavage. asm.orgnih.gov
Fungal degradation, for example by Armillaria sp., can also proceed via dioxygenation to form various products, including acenapthenone and 9-fluorenone-1-carboxylic acid. researchgate.net
The table below summarizes the key enzyme systems and proposed intermediates in the biosynthesis of fluoranthenols.
| Organism Type | Key Enzyme System | Proposed Mechanism/Intermediate relevant to this compound |
| Bacteria | Dioxygenases | Initial dioxygenation at the C1, C2 positions to form a dihydrodiol, which can lead to ring cleavage products. asm.org Some studies propose the formation of this compound as a transient intermediate. acs.org |
| Fungi | Cytochrome P450, Dioxygenases | Oxidation via mono- or dioxygenases leading to various ring-cleavage products. researchgate.netmdpi.com |
| Animals | Cytochrome P450 Monooxygenases | Metabolism of fluoranthene to more hydrophilic products, including tentatively identified hydroxyfluoranthenes, in invertebrates like the polychaete Capitella sp. I. nih.gov |
While the formation of other isomers or subsequent metabolites is more commonly reported, the enzymatic oxidation of the fluoranthene ring provides a clear and plausible biosynthetic pathway for the formation of this compound.
Advanced Analytical Methodologies for 1 Fluoranthenol Research
Chromatographic Separation Techniques for Complex Matrices
Effective analysis begins with the robust separation of the target analyte from a multitude of interfering compounds present in samples such as airborne particulates, water, soil, or biological fluids like urine and plasma. gcms.czmdpi.com Chromatographic techniques are the cornerstone of this process, providing the necessary resolution to isolate specific isomers and metabolites.
High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of polar OH-PAHs, including compounds of the same chemical class as 1-Fluoranthenol. mdpi.comresearchgate.net The method's strength lies in its ability to separate non-volatile and thermally sensitive compounds directly from liquid extracts.
Reversed-phase HPLC is the most common modality, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. epa.govnih.gov A gradient elution, typically involving a mixture of water with organic solvents like acetonitrile or methanol, is employed to effectively separate compounds over a wide range of polarities. epa.gov This allows for the separation of polar OH-PAHs from their more non-polar parent PAHs and other matrix components. Specialized columns, such as those with pyrenylethyl (PYE) stationary phases, can offer unique selectivity for aromatic isomers through enhanced π-π interactions. nacalai.com Sample preparation often involves solid-phase extraction (SPE) to clean up the extract and concentrate the analytes prior to injection. epa.govjst.go.jp
Table 1: Typical HPLC Parameters for the Analysis of Hydroxylated PAHs
| Parameter | Common Conditions | Purpose |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction-based separation. |
| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water | Elutes compounds across a range of polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation and analysis time. |
| Column Temp. | 20 - 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 - 20 µL | Volume of sample introduced into the system. |
Gas Chromatography (GC) is a powerful technique renowned for its high resolving power, but it is primarily suited for volatile and thermally stable compounds. phenomenex.com Hydroxylated PAHs like this compound are polar and have low volatility, making direct GC analysis challenging. mdpi.com Therefore, a chemical derivatization step is typically required to increase their volatility. mdpi.comphenomenex.com
The most common derivatization method is silylation , where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group. phenomenex.commdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the polar -OH group into a less polar and more volatile -O-TMS ether. mdpi.comresearchgate.net This allows the analyte to be vaporized in the GC inlet and travel through the column.
Separation is typically performed on a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. nih.govnih.gov A temperature-programmed oven is used, starting at a lower temperature and ramping up to elute compounds based on their boiling points and interaction with the stationary phase. nih.gov
Sample Preparation and Extraction Methodologies (e.g., Matrix Solid-Phase Dispersion)
The accurate analysis of this compound in complex environmental and biological matrices necessitates meticulous sample preparation to isolate the target analyte from interfering substances. stmarys-ca.edu The choice of extraction technique is critical and depends on the sample type, which can range from solid matrices like soil and food to liquid samples such as water. jfda-online.com
Commonly employed extraction methods for polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which this compound belongs, include traditional techniques like Soxhlet and ultrasonic-assisted extraction. stmarys-ca.eduenv.go.jp Modern approaches such as solid-phase extraction (SPE), pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE) offer more efficient isolation. jfda-online.comnih.gov SPE, in particular, has become a prevalent technique due to its advantages over classical liquid-liquid extraction, including higher recoveries, improved selectivity, reduced solvent consumption, and shorter preparation times. scispace.com
A notably effective and streamlined method for solid and semi-solid samples is Matrix Solid-Phase Dispersion (MSPD). mdpi.com Developed as an alternative to more labor-intensive methods, MSPD integrates sample homogenization, extraction, and cleanup into a single process. mdpi.comnih.gov
The typical MSPD procedure involves:
Blending: The sample is placed in a mortar and blended with a solid support material, typically a bonded-phase silica sorbent like C18. mdpi.comagriculturejournals.cz This mechanical blending disrupts the sample architecture, dispersing it over the surface of the sorbent. nih.gov
Packing: The resulting homogeneous mixture is transferred and packed into a column, similar to a standard SPE cartridge. mdpi.com An additional co-sorbent can be added to the bottom of the column for further cleanup. mdpi.com
Elution: The column is then washed with a solvent to remove interferences, followed by elution with a stronger solvent to recover the target analytes. mdpi.com
MSPD offers significant advantages, requiring up to 95% less solvent and approximately 90% less time compared to classical extraction methods. agriculturejournals.cz Its versatility makes it suitable for a wide range of matrices, including tissues, food products, and other viscous or solid samples that are challenging for other preparation techniques. nih.govagriculturejournals.cz
| Methodology | Principle | Advantages | Common Applications |
|---|---|---|---|
| Soxhlet Extraction | Continuous washing of a solid sample with a volatile solvent. env.go.jp | Exhaustive extraction, well-established. | Solid samples (soil, sediment). stmarys-ca.edu |
| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration. phenomenex.com | Faster than Soxhlet, reduced solvent usage. nih.gov | Solid and semi-solid samples. stmarys-ca.edu |
| Solid-Phase Extraction (SPE) | Analytes are partitioned between a solid phase and a liquid phase based on affinity. scispace.com | High selectivity, low solvent use, potential for automation. scispace.com | Water samples, liquid extracts. scispace.comresearchgate.net |
| Matrix Solid-Phase Dispersion (MSPD) | Sample is blended with a solid sorbent, creating a unique chromatographic material for extraction and cleanup. mdpi.com | Minimal solvent and time, handles solid/viscous samples effectively. mdpi.comagriculturejournals.cz | Biological tissues, food, environmental solids. nih.gov |
Quantitative Analysis and Method Validation for Environmental and Biological Samples
Following sample preparation, the quantitative determination of this compound is typically performed using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). jfda-online.comtandfonline.com HPLC coupled with a fluorescence detector (FLD) is particularly favored for its high sensitivity and selectivity for PAHs, which are naturally fluorescent compounds. cdc.govedpsciences.org GC-MS is also widely used for its accuracy and ability to identify and quantify individual PAH compounds. stmarys-ca.edunih.gov
For analytical data to be considered reliable and reproducible, the chosen method must undergo rigorous validation. Method validation establishes that the analytical procedure is suitable for its intended purpose. The key parameters evaluated during validation for environmental and biological samples are outlined by international guidelines. scielo.brmdpi.com
Key Validation Parameters:
Specificity and Selectivity: This parameter ensures that the analytical signal is solely from the target analyte, without interference from other components in the sample matrix. mdpi.comwoah.org Chromatographic techniques like HPLC and GC-MS provide high selectivity by separating the analyte from matrix components before detection. stmarys-ca.edu
Linearity and Range: Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte over a specified range. mdpi.comwoah.org A calibration curve is generated, and the correlation coefficient (r²) should ideally be greater than 0.99. mdpi.com
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. scielo.brmdpi.com Acceptable recovery percentages often fall within the 70-120% range, depending on the concentration level. mdpi.com
Precision: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval. scielo.brwoah.org
Intermediate Precision (Inter-day precision): The precision assessed within the same laboratory but on different days, with different analysts or equipment. scielo.brwoah.org Precision is usually expressed as the relative standard deviation (RSD), which should generally be less than 15%. mdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. mdpi.comwoah.org These limits are crucial for trace analysis in environmental and biological monitoring. For PAHs in water, detection limits can be in the nanogram per liter (ng/L) range. researchgate.net
| Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (r²) | > 0.99 mdpi.com | Demonstrates a direct relationship between analyte concentration and instrument response. woah.org |
| Accuracy (% Recovery) | 70 - 120% mdpi.com | Measures the agreement between the experimental result and the true value. scielo.br |
| Precision (% RSD) | < 15% mdpi.com | Indicates the closeness of repeated measurements to each other. scielo.br |
| LOD | Signal-to-Noise Ratio ≥ 3 mdpi.com | The lowest concentration at which the analyte's signal can be distinguished from the background noise. woah.org |
| LOQ | Signal-to-Noise Ratio ≥ 10 mdpi.com | The lowest concentration that can be reliably quantified with defined precision and accuracy. woah.org |
Emerging Analytical Techniques for In Situ and Trace Analysis
The demand for faster, more sensitive, and field-deployable analytical methods has spurred the development of emerging techniques for the analysis of this compound and related compounds. These methods are crucial for real-time environmental monitoring and understanding the dynamic behavior of contaminants.
Advanced Spectroscopic and Chromatographic Methods:
Fluorescence Spectroscopy: Techniques like synchronous fluorescence spectroscopy offer high sensitivity for detecting PAHs in various media, including water and biological tissues like fish bile. edpsciences.org The inherent fluorescence of fluoranthene (B47539) and its derivatives makes this a powerful tool for trace detection. acs.orgacs.org
Advanced Mass Spectrometry: The coupling of chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the detection of trace levels of analytes in highly complex matrices. stmarys-ca.edunih.gov These methods are becoming more popular for their accuracy and precision. jfda-online.com
Two-Dimensional Gas Chromatography (GC×GC): This technique offers significantly higher separation power compared to conventional GC, which is beneficial for resolving complex mixtures of isomeric PAHs that may be present in environmental samples. stmarys-ca.edu
Sensor-Based and In Situ Techniques:
Surface-Enhanced Raman Scattering (SERS): SERS is a powerful analytical tool that can provide highly sensitive and specific detection of analytes through the enhancement of Raman scattering on plasmonic nanostructures. researchgate.net It holds promise for the development of sensors for onsite detection of PAHs. nih.gov
Electrochemical Sensors: These sensors offer the potential for rapid, low-cost, and portable analysis of PAHs in the field, providing an alternative to laboratory-based chromatographic methods. nih.gov
In Situ Analysis: The development of techniques for in situ analysis aims to study chemical reactions and intermediates directly on surfaces or in their native environment, which is critical for understanding the fate and transport of pollutants. rsc.org While challenging, this area of research is vital for applications in environmental remediation and photocatalysis. rsc.org The use of microfluidics and advanced biosensors is also pushing the boundaries for rapid, point-of-care, or on-site analysis. nih.gov
| Technique | Principle | Key Advantage for this compound Research |
|---|---|---|
| Synchronous Fluorescence Spectroscopy | Simultaneously scans both excitation and emission wavelengths with a constant offset. | High sensitivity and selectivity for fluorescent PAHs in complex mixtures. edpsciences.org |
| LC-MS/MS & GC-MS/MS | Combines the separation power of chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov | Excellent for trace quantification in complex environmental and biological matrices. stmarys-ca.edu |
| GC×GC | Employs two different chromatographic columns to provide enhanced separation of complex mixtures. stmarys-ca.edu | Superior resolution of isomeric PAHs. stmarys-ca.edu |
| Surface-Enhanced Raman Scattering (SERS) | Enhancement of Raman signals for molecules adsorbed on rough metal surfaces. researchgate.net | Potential for ultra-sensitive, real-time, and in situ detection. nih.gov |
| Electrochemical Sensors | Measures changes in electrical properties resulting from the interaction between the analyte and the electrode. | Portability, rapid response, and low cost for field screening. nih.gov |
Conclusion and Future Research Directions in 1 Fluoranthenol Chemistry
Synergistic Advancements in Synthesis and Derivatization
Progress in understanding 1-Fluoranthenol is fundamentally dependent on the ability to synthesize it in a pure form. Currently, methods for the targeted synthesis of this compound are not established in the literature. Future research should adapt known synthetic strategies for other functionalized PAHs and phenol (B47542) isomers to produce this compound. mcgill.canih.gov This could involve multi-step processes starting from fluoranthene (B47539) or a suitable precursor, potentially involving directed oxidation or hydroxylation reactions. The synthesis of isomers of metal complexes, for example, often requires careful control of reaction conditions to obtain the desired product, a principle that will be applicable here. nih.govrsc.org
Once synthesized, derivatization will play a dual role. Firstly, creating derivatives can aid in the purification and structural confirmation of this compound. Secondly, derivatization is a crucial step for analysis, particularly for gas chromatography (GC). copernicus.org Techniques such as silylation are commonly used for hydroxylated compounds to increase their volatility and thermal stability for GC-MS analysis. copernicus.org The development of robust synthesis and derivatization protocols will be synergistic; a reliable synthetic route provides the necessary material for developing and validating derivatization methods, which in turn are essential for tracing the compound in further experiments.
Bridging Gaps in Mechanistic Understanding of Environmental and Biological Transformations
Fluoranthene is known to be metabolized by various organisms, including bacteria, fungi, and algae, into a range of hydroxylated and other oxygenated products. nih.govasm.orgmdpi.com Studies on Mycobacterium sp., for instance, have identified several fluoranthene metabolites, including monohydroxyfluoranthenes, although the specific isomers are not always fully characterized. asm.orgasm.org It is plausible that this compound is one of these metabolites. A significant gap in knowledge is the specific enzymatic pathways (e.g., cytochrome P450 monooxygenases, dioxygenases) that could lead to the formation of this compound versus other isomers like 3-hydroxyfluoranthene. asm.orgresearchgate.net
Future research must focus on:
Metabolic Studies: Using pure, synthesized this compound as a standard to screen for its presence in microbial degradation or animal metabolism studies of fluoranthene.
Degradation Pathways: Investigating the subsequent fate of this compound. Like other OH-PAHs, it may undergo further oxidation to form quinones or ring-fission products. acs.org The persistence and potential toxicity of these secondary metabolites are unknown.
Abiotic Transformations: Exploring non-biological degradation processes such as photodegradation and chemical oxidation in soil and water, which are known to transform PAHs in the environment. tandfonline.comwikipedia.org
Understanding these transformation pathways is critical for assessing the environmental fate, persistence, and potential risks associated with fluoranthene contamination.
Enhancements in Theoretical and Computational Predictions
In the absence of experimental data, theoretical and computational chemistry provides a powerful toolkit for predicting the fundamental properties of this compound. jstar-research.com Methods like Density Functional Theory (DFT) can be employed to model its structure and predict various characteristics. chemrxiv.orgehu.eus
Key areas for computational investigation include:
Structural and Spectroscopic Properties: Predicting the 3D geometry, vibrational frequencies (IR spectra), and NMR chemical shifts. These predictions would be invaluable in confirming the identity of a synthesized sample.
Chemical Reactivity: Calculating reactivity descriptors, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps to forecast its chemical behavior and potential sites of reaction. researchgate.netchemrxiv.org
Thermodynamic Properties: Estimating thermodynamic data such as enthalpy of formation and Gibbs free energy, which are crucial for understanding its stability and environmental transformation pathways.
Machine learning models, often trained on large datasets from computational chemistry, are also emerging as tools to predict molecular properties with increasing accuracy and speed. nih.govarxiv.org A multi-fidelity approach, combining less accurate but fast calculations with more precise but costly ones, could efficiently screen potential properties of this compound and its derivatives. nih.gov Such computational studies can guide experimental work by prioritizing promising synthetic routes and identifying likely transformation products. mdpi.com
Table 1: Potential Applications of Computational Chemistry for this compound Research This table is illustrative and outlines the types of predictions that can be made for this compound using modern computational methods.
| Predicted Property | Computational Method | Relevance and Application |
|---|---|---|
| 3D Molecular Geometry | DFT, Hartree-Fock | Foundation for all other predictions; comparison with crystallographic data. |
| Spectroscopic Signatures (IR, NMR, UV-Vis) | TD-DFT, DFT | Identification and characterization of synthesized this compound. jstar-research.comresearchgate.net |
| Acid Dissociation Constant (pKa) | DFT with solvent models | Predicts behavior in aqueous environments; relevant to environmental fate. jstar-research.com |
| Redox Potential | DFT | Understanding susceptibility to oxidation, a key degradation pathway. |
| Reaction Pathways and Barriers | Transition State Theory, DFT | Elucidating mechanisms of formation and degradation. |
Development of Highly Sensitive and Selective Analytical Tools
The detection and quantification of this compound in environmental and biological samples present a significant analytical challenge, primarily due to the likely presence of other isomers. The development of highly sensitive and selective analytical methods is therefore paramount.
Modern analytical chemistry offers powerful techniques for this purpose:
Chromatographic Separation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating this compound from other OH-PAHs. d-nb.infomdpi.com The choice of column and elution conditions will be critical for achieving baseline separation of isomers.
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS), coupled with either LC or GC, is the gold standard for sensitive and selective detection. mdpi.comnih.gov By using techniques like selected reaction monitoring (SRM), it is possible to create highly specific methods for a target analyte, even in complex matrices like urine or soil extracts. nih.gov
A major bottleneck is the lack of an analytical standard for this compound. The synthesis of this compound (as discussed in 10.1) is a prerequisite for developing and validating any quantitative analytical method. Once a standard is available, it can be used to determine retention times, optimize mass spectrometric parameters, and establish calibration curves for accurate quantification.
Table 2: Overview of Advanced Analytical Techniques for Hydroxylated PAH Analysis This table summarizes current technologies that would be applicable to the future analysis of this compound.
| Analytical Technique | Common Application | Typical Limit of Detection (LOD) | Key Advantage |
|---|---|---|---|
| HPLC-FLD | Water and food samples | ng/mL to pg/mL range jfda-online.com | High sensitivity for fluorescent compounds. |
| GC-MS | Environmental and biological samples (with derivatization) | pg/mL range d-nb.info | High chromatographic resolution and structural information from mass spectra. |
| LC-MS/MS | Biological fluids (e.g., urine) | pg/mL to sub-pg/mL range nih.govresearchgate.net | High selectivity and sensitivity without derivatization; excellent for complex matrices. |
Interdisciplinary Research Opportunities for a Holistic Understanding of this compound
Addressing the knowledge gaps surrounding this compound cannot be accomplished within a single discipline. A holistic understanding requires a concerted, interdisciplinary effort that integrates expertise from multiple fields. ecorrector.comnih.gov Such collaborations foster innovation and provide a more complete picture of a compound's lifecycle and impact. nih.govmdpi.com
Key interdisciplinary synergies include:
Chemistry and Toxicology: Synthetic chemists can provide pure this compound to toxicologists to conduct cellular and whole-organism studies. This would allow for a direct assessment of its potential mutagenicity, carcinogenicity, and endocrine-disrupting effects, moving beyond speculation based on the parent PAH. nih.govmdpi.com
Environmental Science and Analytical Chemistry: Environmental scientists can identify matrices (e.g., contaminated soils, water, or biota) where fluoranthene is prevalent. mdpi.com Analytical chemists can then develop targeted methods to search for this compound in these real-world samples, providing crucial data on environmental occurrence and exposure levels.
Computational and Experimental Chemistry: Computational chemists can predict the most likely transformation products of this compound. acs.org This information can guide experimentalists in their search for these metabolites in degradation studies, making the identification process more efficient.
Natural Resource Management and Public Health: By understanding the formation, fate, and toxicity of this compound, researchers can provide valuable data to inform environmental risk assessments and public health policies related to PAH contamination. slu.se
Ultimately, the journey to understanding this compound is a prime example of how complex scientific questions require breaking down traditional disciplinary silos. ecorrector.com By fostering collaboration, researchers can efficiently and effectively illuminate the properties and environmental relevance of this currently uncharacterized compound.
Q & A
Q. What are the standard protocols for synthesizing 1-Fluoranthenol in laboratory settings, and how can reproducibility be ensured?
Methodological Answer: To synthesize this compound, researchers should first review established protocols for fluoranthene derivatives, adapting reaction conditions (e.g., solvent, catalyst, temperature) based on analogous compounds. Detailed experimental steps must include purification methods (e.g., column chromatography, recrystallization) and characterization data (e.g., NMR, FT-IR, mass spectrometry). Ensure reproducibility by documenting all variables, such as reaction time, stoichiometry, and equipment calibration. Raw data (e.g., chromatograms, spectra) should be archived in supplementary materials, adhering to journal guidelines for transparency .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic structure and substituent positions. FT-IR can validate functional groups (e.g., hydroxyl or fluorinated moieties), while UV-Vis spectroscopy assesses conjugation effects. High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity analysis, combine HPLC with diode-array detection to quantify impurities. Report all spectral anomalies (e.g., unexpected peaks) and compare against computational predictions or literature benchmarks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, stability) of this compound across different studies?
Methodological Answer: Systematic meta-analysis is required to identify variables causing discrepancies. Compare experimental conditions (e.g., solvent polarity, temperature gradients, measurement techniques) across studies. Replicate key experiments under controlled parameters, using standardized equipment (e.g., DSC for stability, gravimetric methods for solubility). Apply error propagation analysis to quantify uncertainties and validate results through peer collaboration. Publish negative findings to clarify ambiguities, aligning with FINER criteria (Feasible, Novel, Ethical, Relevant) for rigorous inquiry .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?
Methodological Answer: Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvent effects and transition states. Validate models against experimental kinetics data (e.g., rate constants). Use software suites like Gaussian or ORCA, ensuring computational parameters (e.g., basis sets, convergence criteria) are explicitly reported for reproducibility .
Q. How should experimental parameters be optimized when studying the photostability of this compound under varying environmental conditions?
Methodological Answer: Design a factorial experiment varying UV intensity, wavelength, and exposure duration. Use controlled light chambers with radiometric calibration. Monitor degradation products via LC-MS and track quantum yields. Include dark controls and replicate trials to distinguish photolytic vs. thermal effects. Statistical tools (e.g., ANOVA) can identify significant variables. For field studies, simulate environmental conditions (e.g., pH, humidity) using climate-controlled reactors .
Q. What strategies are recommended for designing a kinetic study to assess degradation pathways of this compound in aqueous systems?
Methodological Answer: Employ pseudo-first-order kinetics by maintaining excess reactants (e.g., hydroxyl radicals). Use quenching agents (e.g., tert-butanol) to isolate specific degradation mechanisms. Monitor intermediates via time-resolved spectroscopy or GC-MS. Plot rate constants against Arrhenius parameters to derive activation energies. Report uncertainties using error bars and confidence intervals, and validate models with Akaike Information Criterion (AIC) .
Data Presentation and Analysis Guidelines
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Tables : Include reaction yields, spectroscopic data, and kinetic parameters in structured formats. For example:
Parameter Value (±SD) Method Melting Point (°C) 156 ± 0.5 Differential Scanning Calorimetry λ_max (nm) 298 UV-Vis (MeOH) -
Supplementary Materials : Archive raw datasets (e.g., NMR FID files, chromatograms) in repositories like Zenodo, citing DOIs in the main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
